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Core Science & Biosynthesis

Foundational

Bis(o-cresyl) m-Cresyl Phosphate-d7: Comprehensive Analytical Profiling and Isotope Dilution Workflows

Executive Summary In the rigorous landscape of environmental toxicology and aviation occupational health, the accurate quantification of organophosphate flame retardants (OPFRs) and anti-wear additives is paramount. Tric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of environmental toxicology and aviation occupational health, the accurate quantification of organophosphate flame retardants (OPFRs) and anti-wear additives is paramount. Tricresyl phosphate (TCP) is a complex mixture of isomers utilized globally in jet engine lubricants and industrial plastics. Among these isomers, those containing ortho-cresyl moieties, such as Bis(o-cresyl) m-Cresyl Phosphate , are notorious for their severe neurotoxic profiles.

To achieve high-fidelity quantification of this specific isomer in complex biological matrices (e.g., human serum, lipid-rich tissues) or environmental samples, analytical chemists rely on its stable isotope-labeled (SIL) counterpart: Bis(o-cresyl) m-Cresyl Phosphate-d7 . As a Senior Application Scientist, I designed this whitepaper to elucidate the physicochemical properties, toxicological mechanisms, and self-validating LC-MS/MS protocols required to utilize this -d7 isotopologue effectively.

Physicochemical Profiling & Structural Causality

The structural design of an internal standard dictates its behavior during extraction and ionization. Bis(o-cresyl) m-Cresyl Phosphate-d7 is engineered by replacing seven hydrogen atoms with deuterium on the meta-cresyl ring[1].

Causality of Design: Why deuterate the m-cresyl ring rather than the o-cresyl rings? The ortho-methyl groups are the primary sites of metabolic oxidation. By localizing the deuterium atoms on the metabolically inert meta-ring, the isotopologue maintains absolute stability against hydrogen-deuterium (H-D) exchange during aggressive sample preparation (e.g., acidic protein precipitation) and accurately mimics the native analyte's extraction recovery.

Table 1: Physicochemical and Registry Data
PropertyNative AnalyteDeuterated Internal Standard (-d7)Causality / Analytical Significance
Nomenclature Bis(o-cresyl) m-Cresyl PhosphateBis(o-cresyl) m-Cresyl Phosphate-d7The -d7 shift provides a +7 Da mass difference, ensuring baseline MS resolution.
CAS Number 77342-17-7[2]Unassigned / Catalog-Specific[1]Unique registry identifier for the native isomer; SILs often lack universal CAS numbers.
Molecular Formula C₂₁H₂₁O₄PC₂₁H₁₄D₇O₄P[1]Defines the exact isotopic mass required for high-resolution mass spectrometry.
Molecular Weight 368.36 g/mol 375.41 g/mol [1]Determines the [M+H]⁺ precursor ions: m/z 369.2 (Native) vs. m/z 376.2 (-d7).
Primary Use Case Industrial additive, neurotoxicantInternal Standard (LC-MS/MS)Corrects for matrix-induced ion suppression and extraction losses[3].

Toxicological Significance: The "Why" We Measure It

The necessity of tracking Bis(o-cresyl) m-Cresyl Phosphate stems from its role in "Aerotoxic Syndrome" and Organophosphate-Induced Delayed Polyneuropathy (OPIDN). The native compound is not inherently neurotoxic; it is a pro-toxicant.

Upon absorption, hepatic Cytochrome P450 enzymes hydroxylate the ortho-methyl group. This intermediate undergoes rapid intramolecular cyclization, expelling the meta-cresyl leaving group to form a Saligenin Cyclic Aryl Phosphate (CBDP) . CBDP covalently binds to and ages Neuropathy Target Esterase (NTE) in peripheral nerves, triggering irreversible axonal degeneration.

MetabolicPathway TCP Bis(o-cresyl) m-Cresyl Phosphate CYP450 Cytochrome P450 (Hydroxylation) TCP->CYP450 Phase I Metabolism CBDP Saligenin Cyclic Aryl Phosphate (CBDP) CYP450->CBDP Cyclization NTE Neuropathy Target Esterase (NTE) CBDP->NTE Covalent Inhibition OPIDN OPIDN (Neurotoxicity) NTE->OPIDN Axonal Degeneration

Diagram 1: Metabolic activation of o-cresyl phosphates leading to OPIDN neurotoxicity.

Analytical Methodology: The "How" We Measure It

To quantify the native isomer in complex matrices, we employ an Isotope Dilution Solid Phase Extraction (SPE) coupled to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. This protocol is designed as a self-validating system : the -d7 internal standard is spiked before any sample manipulation, ensuring that any volumetric losses or ionization variations are mathematically nullified by the Area Ratio (Native/IS).

Step-by-Step Extraction & Quantification Protocol
  • Matrix Spiking & Equilibration: Aliquot 500 µL of serum or homogenized tissue into a low-bind microcentrifuge tube. Spike with 10 µL of Bis(o-cresyl) m-Cresyl Phosphate-d7 working solution (100 ng/mL). Vortex for 30 seconds and incubate at 4°C for 15 minutes to allow the SIL-IS to equilibrate with matrix proteins.

  • Protein Precipitation: Add 1.5 mL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. The acidic environment disrupts protein-analyte binding. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) Clean-up: Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB) with 2 mL Methanol followed by 2 mL LC-MS grade water. Load the supernatant from Step 2. Wash with 2 mL of 5% Methanol in water to elute polar interferences. Elute the target OPFRs with 2 mL of pure Ethyl Acetate[3].

  • Reconstitution: Evaporate the eluate to absolute dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Methanol with 5mM Ammonium Acetate).

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 × 100 mm). Utilize a gradient elution of Water/Methanol to separate the isomers. Detect using a Triple Quadrupole Mass Spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[4].

AnalyticalWorkflow Sample Complex Matrix (Serum/Tissue) Spike Spike Internal Standard (Bis(o-cresyl) m-Cresyl Phosphate-d7) Sample->Spike Ext Solid Phase Extraction (HLB Cartridge Clean-up) Spike->Ext Deproteinization LC UHPLC Separation (C18 Column, Gradient) Ext->LC Elution & Reconstitution MS ESI-LC-MS/MS (MRM Mode) LC->MS Positive Ionization Data Isotope Dilution Quantification MS->Data Area Ratio Calculation

Diagram 2: Isotope dilution LC-MS/MS analytical workflow for OPFR quantification.

Data Processing & Quantification Logic

In ESI-MS/MS, co-eluting matrix components compete with the analyte for charge droplets, leading to ion suppression. Because Bis(o-cresyl) m-Cresyl Phosphate and its -d7 isotopologue share identical physicochemical properties, they co-elute perfectly from the LC column. The mass spectrometer isolates their respective precursor ions and fragments them into specific product ions[4].

The quantification logic relies on the ratio of the MRM peak areas. By plotting the Area Ratio (Native/d7) against a known concentration gradient, we generate a calibration curve that is inherently resistant to matrix effects.

Table 2: Representative MRM Transitions (ESI+)

Note: Collision energies and exact fragment masses may vary slightly depending on the specific triple quadrupole architecture.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
Bis(o-cresyl) m-Cresyl Phosphate 369.2165.235Quantifier Transition (Native)[4]
Bis(o-cresyl) m-Cresyl Phosphate 369.291.135Qualifier Transition (Native)[4]
Bis(o-cresyl) m-Cresyl Phosphate-d7 376.2172.235Quantifier Transition (Internal Standard)

Causality of Fragmentation: The primary fragmentation pathway involves the cleavage of the phosphate ester bonds. The native product ion at m/z 165.2 corresponds to the loss of cresyl moieties. In the -d7 standard, the retention of the deuterated meta-cresyl ring in the fragment shifts the product ion mass by +7 Da to m/z 172.2, ensuring no cross-talk between the native and internal standard channels.

References

  • National Center for Biotechnology Information (PMC). "Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review." Available at:[Link]

  • University of Birmingham. "GC-MS and LC-MS methods for Flame Retardant (FR) analysis." Available at: [Link]

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Exploratory

Toxicity and In Vitro Metabolic Pathways of Bis(o-cresyl) m-Cresyl Phosphate-d7

A Technical Guide for Drug Development and Toxicology Professionals Executive Summary: The Analytical Imperative of BOCMCP-d7 Tricresyl phosphates (TCPs) are ubiquitous organophosphate compounds utilized globally as flam...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Toxicology Professionals

Executive Summary: The Analytical Imperative of BOCMCP-d7

Tricresyl phosphates (TCPs) are ubiquitous organophosphate compounds utilized globally as flame retardants, plasticizers, and anti-wear additives in aviation engine oils. The toxicological profile of TCPs is strictly isomer-dependent; ortho-substituted isomers act as potent pre-toxins responsible for Organophosphate-Induced Delayed Polyneuropathy (OPIDN) [1].

Bis(o-cresyl) m-cresyl phosphate (BOCMCP) is a highly neurotoxic mixed isomer containing two ortho-cresyl groups and one meta-cresyl group. To accurately study its pharmacokinetic fate and quantify its trace presence in complex biological matrices, researchers rely on BOCMCP-d7 , the heptadeuterated isotopologue.

Causality of Experimental Choice: Utilizing the -d7 deuterated standard provides a +7 Da mass shift. This mass differential is critical in LC-MS/MS workflows, allowing mass spectrometers to distinguish the spiked internal standard from endogenous biological background noise or non-labeled environmental contamination, all without altering the molecule's CYP450 binding affinity or metabolic kinetics.

Molecular Architecture and Toxicological Causality

The structural architecture of BOCMCP-d7 features a central phosphate core esterified with two ortho-cresol rings and one meta-cresol ring (with deuterium atoms distributed across the cresyl rings).

The spatial arrangement of the ortho-methyl groups is the fundamental driver of its toxicity. Isomers lacking ortho-methyl groups (such as tri-para or tri-meta isomers) cannot undergo the necessary intramolecular cyclization and are thus non-neurotoxic [2]. Furthermore, asymmetric mixed isomers like BOCMCP have been historically demonstrated to be up to 10 times more neurotoxic than the symmetric tri-ortho-cresyl phosphate (ToCP). This amplified toxicity is due to favorable leaving-group dynamics during the cyclization phase, where the non-ortho (meta) group is preferentially expelled [3].

In Vitro Metabolic Bioactivation (CYP450 Pathways)

BOCMCP-d7 is not a direct esterase inhibitor; it is a prodrug-like pre-toxin that requires hepatic bioactivation to exert neurotoxicity.

  • Phase I Oxidation: Hepatic Cytochrome P450 enzymes—predominantly CYP1A2 and CYP3A4/5 —catalyze the oxidation of one of the ortho-methyl groups into a reactive hydroxymethyl intermediate [4].

  • Intramolecular Cyclization: The newly formed hydroxyl oxygen acts as a nucleophile, attacking the electrophilic central phosphorus atom.

  • Leaving Group Cleavage: This cyclization forces the expulsion of the m-cresol-d7 leaving group. The meta-cresyl group is preferentially cleaved over the second ortho-cresyl group because the formation of the 6-membered cyclic structure is thermodynamically driven, yielding the ultimate neurotoxic metabolite: 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP-d7 analogue) .

Bioactivation A BOCMCP-d7 (Pre-toxin) B Hydroxymethyl Intermediate A->B CYP1A2 / CYP3A4 (Oxidation) C Cyclic Saligenin Phosphate (Toxic Metabolite) B->C Intramolecular Cyclization D m-Cresol-d7 (Leaving Group) B->D Cleavage

Fig 1: CYP450-mediated bioactivation of BOCMCP-d7 into its neurotoxic cyclic metabolite.

Mechanism of Toxicity: OPIDN and Esterase Inhibition

Once the cyclic CBDP-d7 analogue is formed, it escapes hepatic clearance and crosses the blood-brain and blood-nerve barriers.

  • Target Engagement: The cyclic metabolite acts as a highly reactive pseudo-substrate for serine active-site esterases, specifically Neuropathy Target Esterase (NTE) and Butyrylcholinesterase (BuChE) [4].

  • Phosphorylation: The active-site serine of NTE attacks the phosphorus atom of the cyclic metabolite, opening the ring and forming a covalent, but initially reversible, phosphotriester intermediate.

  • The "Aging" Process: The hallmark of OPIDN is the subsequent "aging" reaction. The remaining o-cresyl ester bond undergoes hydrolysis, leaving a negatively charged phosphodiester permanently attached to the enzyme. This negative charge repels nucleophiles, rendering the inhibition irreversible and triggering Wallerian-like axonal degeneration [1].

OPIDN A Cyclic Metabolite (Active Inhibitor) C Phosphorylated NTE (Reversible) A->C Binds Serine Active Site B Neuropathy Target Esterase (NTE) B->C D Aged NTE Complex (Irreversible) C->D Loss of o-cresyl (Aging Process)

Fig 2: Mechanism of NTE inhibition and subsequent aging leading to OPIDN.

Experimental Protocols: In Vitro Metabolism & LC-MS/MS

To map the metabolic clearance of BOCMCP-d7 and quantify the formation of its toxic metabolites, a self-validating in vitro human liver microsome (HLM) assay is utilized.

Step-by-Step Microsomal Incubation Protocol

Causality of Design: This protocol utilizes an NADPH-regenerating system rather than direct NADPH addition to prevent cofactor depletion over the 60-minute bioactivation phase, ensuring linear enzyme kinetics.

  • Substrate Preparation: Dissolve BOCMCP-d7 in LC-MS grade DMSO to a 10 mM stock. Dilute to a 100 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4). Reasoning: DMSO must be maintained below 0.1% final assay concentration to prevent solvent-induced CYP450 inhibition.

  • Reaction Mixture Assembly: In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM BOCMCP-d7 in the phosphate buffer. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate bioactivation by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Incubation & Sampling: Incubate at 37°C in a shaking water bath. Extract 50 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes).

  • Termination (Quenching): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a secondary internal standard (e.g., triphenyl phosphate). Reasoning: Cold acetonitrile instantly denatures CYP enzymes, halting metabolism and stabilizing the highly reactive cyclic metabolite.

  • Extraction: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow A 1. Substrate Prep (BOCMCP-d7 in DMSO) B 2. HLM Incubation (CYP450 + NADPH) A->B C 3. Reaction Quench (Ice-cold Acetonitrile) B->C 37°C, 0-60 min D 4. Centrifugation (Protein Precipitation) C->D E 5. LC-MS/MS (MRM Quantification) D->E

Fig 3: Step-by-step in vitro microsomal incubation and LC-MS/MS analytical workflow.

Quantitative Data Presentation: LC-MS/MS Parameters

Causality of Design: Electrospray ionization (ESI) in positive mode is utilized. The targeted Multiple Reaction Monitoring (MRM) transitions leverage the +7 Da mass shift of the deuterated precursor, ensuring absolute specificity against endogenous lipids.

Table 1: Theoretical LC-MS/MS MRM Transitions for BOCMCP-d7 and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
BOCMCP-d7 376.1165.125Parent Compound Tracking
BOCMCP-d7 376.1104.140Parent Compound Confirmation
CBDP-d7 (Metabolite) 268.1165.120Toxic Metabolite Quantification
m-Cresol-d7 (Cleaved) 116.187.115Leaving Group Tracking

(Note: m/z values are theoretical representations for the +7 deuterated isotopologue based on standard TCP fragmentation patterns [2]).

References

  • Lotti, M., & Moretto, A. (2005). Organophosphate-Induced Delayed Polyneuropathy. Toxicological Reviews. URL:[Link]

  • Amiri, R., Bissram, M. J., Hashemihedeshi, M., Dorman, F. L., Megson, D., & Jobst, K. J. (2023). Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions with Oxygen. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Henschler, D. (1958). Die Trikresylphosphatvergiftung. Experimentelle Klärung von Problemen der Ätiologie und Pathogenese. Klinische Wochenschrift. URL:[Link]

  • Reinen, J., Nematollahi, L., Fidder, A., Vermeulen, N. P., Noort, D., & Commandeur, J. N. (2015). Characterization of Human Cytochrome P450s Involved in the Bioactivation of Tri-ortho-cresyl Phosphate (ToCP). Chemical Research in Toxicology. URL:[Link]

Foundational

Advanced Synthesis and Deuteration Mechanisms of Bis(o-cresyl) m-Cresyl Phosphate: A Technical Guide

Introduction and Mechanistic Rationale Bis(o-cresyl) m-cresyl phosphate (BocMcP) is a highly specific structural isomer within the tricresyl phosphate (TCP) family. While TCPs are globally utilized as flame retardants an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Bis(o-cresyl) m-cresyl phosphate (BocMcP) is a highly specific structural isomer within the tricresyl phosphate (TCP) family. While TCPs are globally utilized as flame retardants and anti-wear additives in aviation turbine oils, isomers containing ortho-cresol moieties are critically scrutinized due to their association with organophosphate-induced delayed polyneuropathy (OPIDN).

For toxicologists and analytical chemists, the precision synthesis of pure BocMcP and its deuterated isotopologues (such as BocMcP-d7) is paramount. Deuterated variants serve a dual purpose: they act as perfect internal standards for isotope-dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) 1, and they provide a mechanistic probe for evaluating the Kinetic Isotope Effect (KIE) during cytochrome P450-mediated bioactivation 2.

This whitepaper details the causal logic, self-validating synthetic protocols, and metabolic mechanisms governing BocMcP and its deuterated counterparts.

Mechanistic Pathways of Synthesis

The synthesis of asymmetrical organophosphate esters requires strict control over sequential nucleophilic substitution. Reacting phosphorus oxychloride (POCl₃) with a crude mixture of o-cresol and m-cresol yields a statistically distributed, inseparable mixture of ten different TCP isomers. To isolate BocMcP, a stepwise esterification must be employed.

Causality in Reaction Design: POCl₃ contains three reactive P-Cl bonds. The first two chlorine atoms undergo substitution with o-cresol at lower temperatures (0–25 °C). However, the resulting intermediate, bis(o-cresyl) phosphorochloridate, is highly sterically hindered by the two ortho-methyl groups. The third P-Cl bond is significantly less reactive. Therefore, the final substitution with m-cresol requires elevated temperatures and a hyper-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to drive the reaction to completion without degrading the intermediate.

G POCl3 POCl3 (Phosphorus Oxychloride) oCresol 2 eq. o-Cresol + Base (0-25°C) POCl3->oCresol Intermediate Bis(o-cresyl) phosphorochloridate oCresol->Intermediate mCresol 1 eq. m-Cresol-d7 + DMAP/Base (Reflux) Intermediate->mCresol Product Bis(o-cresyl) m-cresyl phosphate-d7 mCresol->Product

Sequential nucleophilic substitution workflow for BocMcP-d7 synthesis.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system . By utilizing ³¹P NMR monitoring between steps, the workflow guarantees the absence of unreacted POCl₃ before the addition of m-cresol, effectively eliminating the risk of forming the symmetrical tri-m-cresyl phosphate byproduct.

Phase 1: Formation of Bis(o-cresyl) phosphorochloridate
  • Preparation: Charge a flame-dried, nitrogen-purged 250 mL Schlenk flask with 10.0 mmol of POCl₃ and 50 mL of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.

  • Reagent Addition: Prepare a solution of 20.0 mmol of o-cresol and 22.0 mmol of anhydrous triethylamine (Et₃N) in 20 mL of DCM. Add this solution dropwise over 60 minutes.

    • Expert Insight: Slow addition is critical. Rapid addition causes localized exothermic spikes, leading to the formation of the unwanted tri-o-cresyl phosphate (ToCP) isomer.

  • Validation: Stir at room temperature for 4 hours. Extract a 0.5 mL aliquot, remove the solvent, and reconstitute in CDCl₃ for ³¹P NMR. The reaction is validated to proceed only when the POCl₃ peak (~2.2 ppm) disappears entirely, replaced by a singlet at ~4.5 ppm (the diester monochloride).

Phase 2: Coupling with Deuterated m-Cresol
  • Catalytic Activation: To the validated intermediate solution, add 10.0 mmol of m-cresol-d7 3 and 12.0 mmol of Et₃N, followed by 0.5 mmol of DMAP.

    • Expert Insight: DMAP forms a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier imposed by the ortho-methyl groups.

  • Reflux: Heat the mixture to reflux (approx. 40 °C) for 12 hours.

  • Workup & Purification: Quench with 50 mL of cold 1M HCl to neutralize the basic catalysts. Extract the organic layer, wash sequentially with saturated NaHCO₃ and brine, and dry over anhydrous Na₂SO₄. Purify the concentrated residue via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the target compound.

Deuteration Mechanisms and Metabolic Rationale

The strategic placement of deuterium atoms on the BocMcP molecule dictates its application in pharmacological and toxicological studies.

1. Isotope Dilution Mass Spectrometry (m-Cresol Ring Deuteration): When synthesizing an internal standard for quantification, the deuterium label is placed on the m-cresol ring (yielding BocMcP-d7). Because the m-cresol ring is not the primary site of bioactivation, this isotopologue retains the exact toxicokinetic rate of the native compound while providing a distinct +7 Da mass shift for MS/MS resolution.

2. Kinetic Isotope Effect (o-Cresol Methyl Deuteration): The neurotoxicity of ortho-substituted TCPs is triggered by Cytochrome P450 (CYP1A2/CYP2E1) hydroxylation of the benzylic methyl group on the o-cresol ring. This intermediate spontaneously cyclizes into the highly toxic saligenin cyclic phosphate (CBDP) 4. By deuterating the ortho-methyl groups, researchers exploit the primary Kinetic Isotope Effect (KIE). The C-D bond requires significantly more energy to cleave than a C-H bond, drastically slowing the rate of CYP450 hydroxylation and redirecting the molecule toward safer Phase II clearance pathways.

G Target BocMcP (Native) CYP CYP450 Hydroxylation Target->CYP Toxic Saligenin Cyclic Phosphate (Toxic) CYP->Toxic Rapid DeutTarget BocMcP-d7 (Deuterated) KIE Kinetic Isotope Effect (C-D Bond Block) DeutTarget->KIE Safe Alternative Phase II Excretion KIE->Safe Redirected

CYP450-mediated bioactivation pathway vs. KIE redirection in deuterated TCPs.

Quantitative Data and Analytical Validation

Rigorous quality control parameters must be met to ensure the synthesized compounds are viable for high-sensitivity environmental or clinical assays. The table below summarizes the expected analytical validation metrics for both the native and deuterated species.

ParameterBis(o-cresyl) m-Cresyl PhosphateBis(o-cresyl) m-Cresyl Phosphate-d7
Molecular Formula C₂₁H₂₁O₄PC₂₁H₁₄D₇O₄P
Monoisotopic Mass 368.12 m/z375.16 m/z
Overall Synthetic Yield 78% – 82%75% – 79%
Chromatographic Purity (GC-PFPD) > 99.0%> 98.5%
Isotopic Enrichment N/A> 99 atom % D
³¹P NMR Chemical Shift (CDCl₃) -16.4 ppm-16.4 ppm
Primary MS/MS Product Ion [M-H+O]⁺ (via ozone reaction)[M-D+O]⁺ / [CBDP-D]⁺

References

  • Characterized in Vitro Metabolism Kinetics of Alkyl Organophosphate Esters in Fish Liver and Intestinal Microsomes . Environmental Science & Technology, ACS Publications. Available at: [Link]

  • Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen . Journal of the American Society for Mass Spectrometry, ACS Publications. Available at:[Link]

Sources

Exploratory

Bis(o-cresyl) m-Cresyl Phosphate-d7 safety data sheet and laboratory handling guidelines

Title: Bis(o-cresyl) m-Cresyl Phosphate-d7: Mechanistic Toxicology, Safety Data, and Analytical Handling Guidelines Executive Summary Bis(o-cresyl) m-cresyl phosphate is an unsymmetrical isomer of tricresyl phosphate (TC...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bis(o-cresyl) m-Cresyl Phosphate-d7: Mechanistic Toxicology, Safety Data, and Analytical Handling Guidelines

Executive Summary Bis(o-cresyl) m-cresyl phosphate is an unsymmetrical isomer of tricresyl phosphate (TCP), a compound widely utilized as a flame retardant and anti-wear additive in aviation turbine oils. The deuterated isotopologue, Bis(o-cresyl) m-Cresyl Phosphate-d7, serves as a critical internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methodologies[1][2]. Because the non-deuterated ortho-isomers of TCP are highly neurotoxic, the handling of this deuterated standard requires rigorous safety protocols. This technical guide details the mechanistic toxicology, physicochemical properties, and self-validating laboratory workflows necessary for the safe and effective use of this compound.

Mechanistic Toxicology: The Causality of OPIDN

The extreme toxicity of ortho-cresyl substituted phosphates is rooted in their ability to cause Organophosphate-Induced Delayed Neuropathy (OPIDN)[3]. Unlike para- or meta- isomers, the ortho-methyl group allows the molecule to undergo hepatic bioactivation into a cyclic saligenin phosphate metabolite[4].

This reactive intermediate irreversibly phosphorylates Neuropathy Target Esterase (NTE), a membrane-bound phospholipase encoded by the PNPLA6 gene[3]. When NTE activity is inhibited by more than 70%, the resulting disruption in phospholipid metabolism and osmotic regulation leads to Wallerian-like distal axonal degeneration[4]. Symptoms of OPIDN, which include delayed paralysis and sensory loss, typically manifest 1 to 3 weeks post-exposure and are often irreversible[3][4]. Furthermore, NTE is highly expressed in the kidneys; its inhibition has been shown to induce severe oxidative stress and subsequent nephrotoxicity[5].

OPIDN_Pathway A Bis(o-cresyl) m-cresyl phosphate (Neurotoxic Agent) B Cytochrome P450 Bioactivation A->B Hepatic Metabolism C Neuropathy Target Esterase (NTE) Inhibition via Phosphorylation B->C Saligenin Cyclic Phosphate D Loss of Phospholipase Activity (Osmotic Imbalance) C->D Aging Process E Organophosphate-Induced Delayed Neuropathy (OPIDN) D->E Axonal Degeneration

OPIDN pathway triggered by ortho-cresyl phosphate isomers via NTE inhibition.

Physicochemical Properties and Safety Data

Understanding the quantitative parameters of Bis(o-cresyl) m-Cresyl Phosphate-d7 is essential for both analytical precision and laboratory safety. The deuterium labeling (+7 Da mass shift) provides an ideal internal reference that co-elutes with the native analyte but is easily distinguished by its mass-to-charge (m/z) ratio, effectively correcting for matrix ionization suppression[2].

Table 1: Quantitative Physicochemical and SDS Parameters

ParameterValue / Description
Chemical Name Bis(o-cresyl) m-Cresyl Phosphate-d7
Molecular Formula C21H14D7O4P[6]
Molecular Weight 375.41 g/mol [6]
Physical State Viscous liquid / highly purified solid (temperature dependent)
Primary Hazard Neurotoxin (Causes OPIDN); Irreversible nerve damage[3][4]
Target Organs Central and Peripheral Nervous System, Kidneys[3][5]
Storage Requirements -20°C, sealed under inert atmosphere (Argon/Nitrogen)[6]
Isotopic Purity Typically ≥98% (Critical for LC-MS/GC-MS accuracy)[2]

Self-Validating Laboratory Safety Protocols

Given the severe neurotoxicity of the ortho-cresyl moieties, standard laboratory PPE is insufficient. The following step-by-step methodology establishes a self-validating safety system, ensuring that any potential exposure is immediately detected, contained, and neutralized.

Step 1: Preparation and Dual-Containment

  • Action: Handle the compound exclusively within a Class II Type B2 biological safety cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: Organophosphates can aerosolize or volatilize during solvent reconstitution. A 100% exhaust system prevents the recirculation of neurotoxic vapors into the laboratory environment.

  • Self-Validation: Utilize a continuous airflow monitor with an audible alarm. If the alarm sounds, the system automatically invalidates the safe working environment, prompting an immediate cessation of work.

Step 2: Advanced PPE Selection

  • Action: Wear double gloves (inner nitrile, outer neoprene or butyl rubber), a chemically resistant Tyvek suit, and a full-face shield.

  • Causality: Tricresyl phosphates are highly lipophilic and rapidly absorb through the skin. Nitrile alone offers limited breakthrough time against concentrated organophosphates; layering materials with different chemical resistances prevents transdermal OPIDN induction.

Step 3: Reconstitution and Aliquoting

  • Action: Centrifuge the original vial at 2000 x g for 1 minute before opening to ensure all material is pelleted at the bottom[6]. Reconstitute using high-purity solvents (e.g., DMSO or Acetonitrile).

  • Causality: Opening a pressurized or un-centrifuged vial can lead to the micro-aerosolization of the d7-powder/liquid, leading to inhalation exposure.

Step 4: Decontamination and Swab Testing

  • Action: Post-handling, clean all surfaces with a 5% sodium hypochlorite solution followed by a methanol wipe.

  • Self-Validation: Perform routine surface swab testing and analyze the swab extract via LC-MS to confirm the absence of residual Bis(o-cresyl) m-Cresyl Phosphate-d7. A blank LC-MS run of the swab extract self-validates the efficacy of the decontamination process.

Analytical Application: The d7-Internal Standard Workflow

In pharmacokinetic and environmental monitoring, quantifying trace levels of TCP isomers in complex matrices (like jet engine oil, blood, or urine) is highly challenging due to matrix interference[1]. Bis(o-cresyl) m-Cresyl Phosphate-d7 acts as an internal standard to normalize extraction efficiency and ionization variations[2].

Analytical_Workflow S1 Matrix Sample (Blood/Urine/Oil) S2 Spike with Bis(o-cresyl) m-Cresyl Phosphate-d7 S1->S2 S3 Solid Phase Extraction (SPE) S2->S3 S4 LC-MS/MS or GC-MS Analysis S3->S4 S5 Data Normalization & Matrix Correction S4->S5

Self-validating analytical workflow utilizing the d7-internal standard.

Step-by-Step Analytical Methodology:

  • Matrix Spiking: Add a known, precise concentration (e.g., 10 ng/mL) of the d7-internal standard to the raw matrix sample prior to any extraction steps[2].

  • Solid Phase Extraction (SPE): Pass the spiked sample through a C18 or Oasis HLB SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.

    • Causality: The d7-standard and the native analyte possess identical chemical affinities, ensuring they are extracted at the exact same recovery rate regardless of matrix complexity.

  • Chromatographic Separation: Inject the eluate into an LC-MS/MS system using a biphenyl or C18 column.

  • Mass Spectrometry Detection: Monitor the specific MRM (Multiple Reaction Monitoring) transitions. The native Bis(o-cresyl) m-cresyl phosphate will appear at m/z 369 -> [Fragment], while the d7-standard will appear at m/z 376 -> [Fragment].

  • Data Normalization: Calculate the ratio of the native peak area to the d7-standard peak area.

    • Self-Validation: If the absolute peak area of the d7-standard drops significantly below historical averages, the system flags a matrix suppression issue or extraction failure. This invalidates the run and prevents the reporting of false negatives, ensuring absolute data integrity.

Sources

Protocols & Analytical Methods

Method

High-Precision GC-MS Quantification of Tricresyl Phosphate Isomers Using Bis(o-cresyl) m-Cresyl Phosphate-d7 Internal Standard

Introduction & Mechanistic Context Tricresyl phosphate (TCP) is a high-production-volume organophosphate utilized extensively as a flame retardant and an anti-wear additive in aviation turbine engine oils. Commercial TCP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Tricresyl phosphate (TCP) is a high-production-volume organophosphate utilized extensively as a flame retardant and an anti-wear additive in aviation turbine engine oils. Commercial TCP is not a single compound but a complex mixture of ten structural isomers. The toxicological profile of TCP is heavily dependent on its isomeric composition; specifically, isomers containing an ortho-cresyl moiety (such as mono-o-cresyl, di-o-cresyl, and tri-o-cresyl phosphates) are potent neurotoxins. They undergo hepatic cytochrome P450-mediated bioactivation to form cresyl saligenin phosphate (CBDP), which irreversibly inhibits neuropathy target esterase (NTE), leading to Organophosphate-Induced Delayed Polyneuropathy (OPIDP) [1].

Bis(o-cresyl) m-cresyl phosphate is one of the highly toxic mixed isomers present in these formulations. In the context of "aerotoxic syndrome" and occupational exposure monitoring, accurately quantifying trace levels of this specific isomer in complex matrices (e.g., aircraft cabin air, engine oils, and biological fluids) is critical [2]. However, gas chromatography-mass spectrometry (GC-MS) analysis of TCPs is notoriously susceptible to matrix effects, co-elution of isobaric compounds, and variable extraction recoveries.

To overcome these analytical bottlenecks, Isotope Dilution Mass Spectrometry (IDMS) utilizing Bis(o-cresyl) m-cresyl phosphate-d7 as an internal standard (IS) is the gold standard.

Causality of Experimental Design: The Role of the -d7 Internal Standard

As a Senior Application Scientist, it is vital to understand why experimental parameters are chosen, rather than just executing them. The integration of Bis(o-cresyl) m-cresyl phosphate-d7 transforms a standard GC-MS protocol into a self-validating system .

  • Identical Physicochemical Behavior: The -d7 isotopologue contains seven deuterium atoms substituted on the aromatic rings. Because its chemical structure is nearly identical to the endogenous target, it exhibits the exact same extraction efficiency, partitioning behavior, and GC retention time (with only a negligible isotopic phase shift).

  • Matrix Effect Mitigation: Complex matrices like jet engine oil or environmental air filters contain thousands of co-extractants that can cause ion suppression or enhancement in the MS source. Because the target analyte and the -d7 IS co-elute and ionize simultaneously, any matrix-induced ionization bias affects both molecules equally.

  • Mass-Selective Differentiation: The +7 Da mass shift allows the mass spectrometer to independently monitor the target (m/z 368) and the IS (m/z 375) without cross-talk. By quantifying the ratio of the target signal to the IS signal, the method mathematically nullifies extraction losses and matrix effects.

IDMS_Mechanism Target Target Analyte Bis(o-cresyl) m-cresyl phosphate m/z 368 Matrix Complex Sample Matrix (Engine Oil / Cabin Air Filters) Target->Matrix IS Internal Standard Deuterated -d7 Analog m/z 375 IS->Matrix GCMS GC-MS Co-elution & Electron Impact (EI) Ionization Matrix->GCMS Result Accurate Quantification (Target/IS Ratio Corrects for Bias) GCMS->Result

Mechanism of Isotope Dilution Mass Spectrometry (IDMS) mitigating matrix effects.

Self-Validating Experimental Protocol

The following protocol details the extraction and quantification of Bis(o-cresyl) m-cresyl phosphate from air sampling filters (e.g., van Netten samplers used in aviation monitoring) [2].

Step 1: Preparation of Standard Solutions
  • Primary Stock: Prepare a 1.0 mg/mL stock solution of Bis(o-cresyl) m-cresyl phosphate (Target) and Bis(o-cresyl) m-cresyl phosphate-d7 (IS) in high-purity hexane.

  • Working IS Solution: Dilute the IS stock to a working concentration of 100 ng/mL.

  • Calibration Curve: Prepare a 6-point calibration curve of the target analyte ranging from 1.0 ng/mL to 500 ng/mL. Spike each calibration level with a constant concentration of the IS (e.g., 50 ng/mL).

Step 2: Sample Collection and Spiking (The Self-Validation Step)

Causality Note: The IS must be spiked directly onto the collection filter before any solvent is introduced. If the extraction efficiency drops to 60% due to matrix binding, the IS recovery also drops to 60%. The ratio remains constant, preventing false negatives.

  • Place the sampled cellulose/glass-fiber filter into a clean, silanized glass vial.

  • Spike exactly 50 µL of the 100 ng/mL IS working solution directly onto the filter matrix. Allow it to equilibrate for 15 minutes.

Step 3: Extraction and Concentration
  • Add 5.0 mL of Dichloromethane (DCM) to the vial.

  • Sonicate the samples in an ultrasonic bath for 20 minutes at room temperature. Avoid excessive heat, which can degrade organophosphates.

  • Transfer the extract to a clean tube and repeat the extraction with an additional 5.0 mL of DCM. Combine the extracts.

  • Concentrate the combined extract to exactly 1.0 mL under a gentle stream of ultra-high-purity Nitrogen at 30°C.

Step 4: GC-MS Analysis

Causality Note: A shallow temperature ramp is critical. TCP has 10 structural isomers with nearly identical boiling points. A rapid ramp will cause isobaric interference from less toxic meta and para isomers [1].

  • Column: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: Inject 1.0 µL in splitless mode. Injector temperature: 280°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 15°C/min to 220°C.

    • Ramp 2: 3°C/min to 280°C (hold 10 min to ensure baseline resolution of isomers).

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Transfer line: 280°C. Ion source: 230°C. Operate in Selected Ion Monitoring (SIM) mode.

Workflow A Sample Collection (Air Filters/Wipes) B Spike IS (Bis(o-cresyl) m-Cresyl Phosphate-d7) A->B C Solvent Extraction & Concentration B->C D GC-MS Analysis (SIM Mode) C->D E Data Processing (IDMS Ratio) D->E

Analytical workflow for TCP isomer quantification using IDMS.

Data Presentation & Method Validation

To ensure rigorous trustworthiness, the mass spectrometer must monitor specific qualifier ions to confirm peak identity, preventing false positives from co-eluting matrix artifacts.

Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters
CompoundRetention Time (min)Target Quant Ion (m/z)Qualifier Ions (m/z)
Bis(o-cresyl) m-cresyl phosphate 24.5368 [M]⁺261, 165
Bis(o-cresyl) m-cresyl phosphate-d7 24.4*375 [M]⁺268, 172

*Note: Deuterated isotopologues often elute fractionally earlier than their unlabeled counterparts due to slightly weaker dispersion forces.

Table 2: Typical Method Validation Metrics
Validation ParameterTarget MetricImportance
Limit of Detection (LOD) ≤ 0.4 ng/filterEssential for detecting trace cabin air contamination [2].
Limit of Quantification (LOQ) 1.2 ng/filterEnsures statistical confidence in reported toxicity levels.
Linear Dynamic Range 1.0 – 500 ng/mLAccommodates both background and fume-event concentrations.
IS Recovery Acceptance 70% – 120%Validates that extraction chemistry was successful.
Method Blank Levels < LODProves no cross-contamination occurred during sample prep.

Quality Control & Troubleshooting

  • Blank Contamination: TCPs are ubiquitous plasticizers. Use exclusively glass or PTFE labware. If trace TCPs appear in method blanks, bake all glassware at 400°C for 4 hours prior to use.

  • Poor IS Recovery (<70%): If the absolute area of the m/z 375 peak drops significantly, it indicates severe matrix suppression or incomplete extraction. While the IDMS ratio will mathematically correct for this, extreme suppression increases the signal-to-noise ratio, raising the effective LOD. In such cases, implement a Solid Phase Extraction (SPE) cleanup step using Florisil or Silica cartridges prior to GC-MS injection.

References

  • Title: Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS Source: Federal Aviation Administration (FAA) Office of Aerospace Medicine Technical Reports URL: [Link]

  • Title: Exposure to tri-o-cresyl phosphate detected in jet airplane passengers Source: Chemical Research in Toxicology (PMC / NIH) URL: [Link]

Application

Application Note: A Robust Method for the Quantification of Bis(o-cresyl) m-Cresyl Phosphate-d7 in Water by Solid-Phase Extraction and GC-MS/MS

Abstract This application note presents a comprehensive and validated protocol for the sample preparation, extraction, and quantification of Bis(o-cresyl) m-Cresyl Phosphate-d7 in aqueous matrices. This deuterated compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and validated protocol for the sample preparation, extraction, and quantification of Bis(o-cresyl) m-Cresyl Phosphate-d7 in aqueous matrices. This deuterated compound serves as a critical internal standard for the analysis of tricresyl phosphate (TCP) isomers, a class of organophosphate esters (OPEs) used as flame retardants and plasticizers.[1][2] Due to their widespread use and potential for environmental release, robust monitoring methods are essential. This guide provides a detailed methodology employing Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The causality behind experimental choices, self-validating quality control systems, and troubleshooting guidance are integrated to ensure scientific integrity and reliable data generation for researchers, environmental scientists, and drug development professionals.

Introduction: The Rationale for Monitoring Tricresyl Phosphates

Tricresyl phosphate (TCP) is a complex mixture of ten different isomers, utilized extensively as a flame retardant in plastics, a plasticizer in PVC and lacquers, and as an anti-wear additive in lubricants and hydraulic fluids.[1][2][3] Commercial TCP mixtures are predominantly composed of meta- and para-isomers, with the ortho-isomers minimized due to their recognized neurotoxicity.[3][4] The physical, rather than chemical, incorporation of these additives into consumer products allows them to leach into the environment through volatilization, abrasion, and dissolution.[1]

Given their low water solubility and high octanol-water partition coefficient (logKow > 5), TCPs readily adsorb onto sediment and particulate matter in aquatic systems.[3] However, their detection in surface water, and even drinking water at nanogram-per-liter levels, necessitates sensitive and accurate analytical methods.[5]

The use of a stable isotope-labeled internal standard, such as Bis(o-cresyl) m-Cresyl Phosphate-d7, is paramount for accurate quantification. Deuterated standards behave nearly identically to their native counterparts during extraction and analysis but are distinguishable by mass spectrometry.[6][7] This allows for the correction of analyte loss during sample preparation and compensates for matrix-induced variations in the analytical signal, ensuring the highest degree of accuracy and precision.[6][8]

Physicochemical Properties and Their Impact on Method Development

Understanding the properties of the analyte is fundamental to designing an effective extraction and analysis protocol. The high hydrophobicity of TCP isomers dictates the choice of a reversed-phase extraction mechanism.

PropertyValue (for mixed TCP isomers)Significance for Method Development
Molecular Weight 368.4 g/mol Influences chromatographic and mass spectrometric behavior.
Molecular Formula C₂₁H₂₁O₄PBase structure for mass spectral fragmentation.
Water Solubility ~0.27 - 0.36 mg/LVery low solubility necessitates a pre-concentration step from water samples.[3]
logKow (Octanol-Water) ~5.1 - 5.9High hydrophobicity indicates strong affinity for non-polar sorbents (like SPE) and partitioning into organic solvents.[3]
Vapor Pressure Very LowSuitable for extraction techniques without significant loss due to volatilization.

Note: The physicochemical properties of Bis(o-cresyl) m-Cresyl Phosphate-d7 (Molecular Weight: ~375.4 g/mol ) are considered virtually identical to the native compound for the purposes of extraction and chromatography.

Sample Preparation and Extraction: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the preferred method for isolating and concentrating OPEs from water due to its efficiency, reduced solvent consumption compared to liquid-liquid extraction (LLE), and ability to handle larger sample volumes.[9] The protocol below utilizes a polymeric reversed-phase sorbent, which offers excellent retention for a broad range of polar and non-polar compounds and is stable across a wide pH range.

Causality of SPE Sorbent Selection

The chosen sorbent is a hydrophilic-lipophilic balanced (HLB) polymer. This is critical because:

  • Lipophilic Backbone: The divinylbenzene portion provides strong reversed-phase retention for hydrophobic compounds like TCP through non-polar interactions.

  • Hydrophilic Functionality: The N-vinylpyrrolidone moiety makes the sorbent "water-wettable," preventing the pores from drying out if the cartridge runs dry during sample loading. This unique property ensures consistent and high recovery, a common failure point for traditional silica-based C18 sorbents.[10]

Detailed SPE Protocol

This protocol is optimized for a 500 mL water sample. Adjustments may be required for different volumes or matrices with high particulate matter.

Materials:

  • SPE Cartridges: Polymeric HLB, 200 mg, 6 mL (e.g., Waters Oasis HLB)

  • SPE Vacuum Manifold

  • Glassware: 1 L amber glass sample bottles, 15 mL conical centrifuge tubes

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc) - all pesticide grade or equivalent

  • Reagent Water (HPLC-grade)

  • Internal Standard Spiking Solution: Bis(o-cresyl) m-Cresyl Phosphate-d7 in a miscible solvent (e.g., acetone).

Step-by-Step Methodology:

  • Sample Preservation: Upon collection, store water samples in amber glass bottles at 4°C and extract within 7 days to minimize degradation.

  • Internal Standard Spiking: Allow samples to equilibrate to room temperature. Spike each 500 mL sample with a known amount of Bis(o-cresyl) m-Cresyl Phosphate-d7 to achieve a final concentration of ~100 ng/L. Also spike Laboratory Control Samples and Matrix Spikes at this stage.

  • Cartridge Conditioning: Place SPE cartridges on the vacuum manifold.

    • Pass 5 mL of Ethyl Acetate through the cartridge.

    • Pass 5 mL of Methanol through the cartridge.

    • Rationale: These steps activate the sorbent, ensuring the polymeric chains are fully solvated and ready for interaction with the analytes.

  • Cartridge Equilibration:

    • Pass 2 x 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry after this step.

    • Rationale: This step removes the organic solvent and prepares the sorbent surface for the aqueous sample, ensuring efficient partitioning of the analyte onto the stationary phase.

  • Sample Loading:

    • Load the 500 mL water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.

    • Rationale: A controlled flow rate is crucial. If too fast, the analyte may not have sufficient residence time to interact with the sorbent, leading to poor recovery.

  • Washing (Interference Removal):

    • Wash the cartridge with 2 x 5 mL of a 5% Methanol in water solution.

    • Dry the cartridge thoroughly under full vacuum for 10-15 minutes.

    • Rationale: The wash step removes co-extracted, more polar interferences that are not strongly bound to the sorbent. The drying step is critical to remove all water, which would otherwise reduce the efficiency of the subsequent elution with an organic solvent.

  • Elution:

    • Place a 15 mL collection tube under each cartridge.

    • Elute the analytes with 2 x 4 mL of Ethyl Acetate. Allow the solvent to soak the sorbent for 1 minute for the first elution before applying vacuum.

    • Rationale: Ethyl acetate is a solvent of intermediate polarity, strong enough to disrupt the hydrophobic interactions between the TCP and the sorbent, but selective enough to leave more strongly bound interferences behind.[11]

  • Concentration:

    • Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

    • Reconstitute to a final volume of 1 mL with hexane or a suitable solvent for GC injection.

SPE Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Spike Spike Sample with Bis(o-cresyl) m-Cresyl Phosphate-d7 Condition Condition Cartridge (EtOAc, then MeOH) Equilibrate Equilibrate Cartridge (Reagent Water) Condition->Equilibrate Load Load Water Sample (500 mL @ 10-15 mL/min) Equilibrate->Load Wash Wash Interferences (5% MeOH in Water) Load->Wash Dry Dry Cartridge (Full Vacuum, 15 min) Wash->Dry Elute Elute Analytes (2 x 4 mL Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate (N₂ Stream to 0.5 mL) Elute->Concentrate Reconstitute Reconstitute in Hexane (Final Volume 1 mL) Concentrate->Reconstitute Analysis GC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of Bis(o-cresyl) m-Cresyl Phosphate-d7.

Analytical Methodology: GC-MS/MS

Gas Chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS) provides the high selectivity and sensitivity required for detecting trace levels of TCP in complex environmental matrices. The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, which significantly reduces background noise and chemical interferences.

The Principle of MRM for High Selectivity

In MRM mode, the first quadrupole (Q1) is set to isolate a specific ion (the precursor ion), which is typically the molecular ion ([M]⁺) of the analyte. This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This two-stage mass filtering provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the target analyte.

Recommended GC-MS/MS Parameters
ParameterSettingRationale
GC System Agilent 7890 GC with 7000 Series Triple Quadrupole MS or equivalentA standard, robust platform for environmental analysis.
Injection 1 µL, Splitless, 280°CSplitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis.
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., Agilent J&W HP-5ms)A non-polar column providing good separation of semi-volatile compounds like OPEs.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas standard for GC-MS applications.
Oven Program Initial 70°C, hold 1 min; ramp 15°C/min to 200°C; ramp 10°C/min to 280°C, hold 5 minThis temperature program provides good chromatographic separation of TCP isomers from other OPEs and matrix components.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization technique for GC-MS that produces repeatable fragmentation patterns.
MS/MS Mode Multiple Reaction Monitoring (MRM)For maximum selectivity and sensitivity.
MRM Transitions

The following MRM transitions are proposed. The primary (quantifier) transition should be the most abundant, while the secondary (qualifier) transition confirms the identity of the compound. Collision energies (CE) must be optimized empirically on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Tricresyl Phosphate (TCP) Isomers368368 (Molecular Ion)165
Bis(o-cresyl) m-Cresyl Phosphate-d7 375 375 (Molecular Ion) 172
  • Rationale for Transitions: For TCPs, the molecular ion (m/z 368) is often stable and abundant, making it an excellent precursor for quantification. A common fragment corresponds to the loss of cresyl moieties. For the deuterated standard, the precursor ion is shifted by +7 Da to m/z 375. The corresponding fragment will also be shifted by +7 Da. The use of the molecular ion as a product ion is a common and highly specific approach for compounds that do not fragment extensively under moderate collision energies.

Quality Control: Ensuring a Self-Validating System

A robust quality control (QC) system is essential for generating legally defensible and scientifically sound data. This protocol incorporates several QC checks based on guidelines from U.S. EPA methods such as Method 8270.

QC Sample Types
  • Method Blank (MB): An aliquot of reagent water carried through the entire analytical process. It is used to assess contamination from reagents, glassware, and the laboratory environment.

  • Laboratory Control Sample (LCS): An aliquot of reagent water spiked with all target analytes and the internal standard. It measures the accuracy and performance of the method independent of matrix effects.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real environmental sample are spiked with target analytes. They are used to evaluate the effect of the sample matrix on the accuracy and precision of the method.

Acceptance Criteria

Laboratories should establish their own control limits based on the mean recovery and standard deviation of at least 20 replicate LCS samples. However, the following general criteria, derived from EPA guidelines, can be used as a starting point.

QC ParameterAcceptance LimitCorrective Action if Failed
Method Blank Below Method Detection Limit (MDL)Identify and eliminate the source of contamination. Re-extract affected samples.
LCS Recovery 70 - 130%Investigate potential issues with reagents, standards, or instrument performance. Re-calibrate if necessary.
MS/MSD Recovery 70 - 130%If LCS is in control, failure indicates a matrix effect. Flag data accordingly.
MS/MSD RPD < 20%If recoveries are acceptable, high RPD indicates poor precision due to matrix heterogeneity or analytical variability.
Internal Standard Response 50 - 150% of the average in calibration standardsCheck for severe matrix suppression or extraction issues. Dilute and re-inject or re-extract the sample.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery in LCS Inefficient elution; Inactive SPE sorbent; Standard degradation; Instrument issue.Check elution solvent volume and composition. Use a new batch of SPE cartridges. Verify standard integrity. Run instrument performance checks.
Low Recovery in MS/MSD only Strong matrix effect (ion suppression); Incomplete extraction due to matrix.Dilute the sample extract and re-analyze. Review the SPE wash step to ensure adequate removal of interferences.
High RPD in MS/MSD Non-homogenous sample; Inconsistent extraction technique.Ensure the sample is well-mixed before taking aliquots. Review and standardize the manual steps of the SPE procedure.
Peak Tailing in Chromatogram Active sites in the GC inlet or column; Column contamination.Use an analyte protectant in the final extract. Replace the GC inlet liner and trim the analytical column.
Internal Standard Failure Severe matrix suppression; Error in spiking or reconstitution.Dilute the sample. Verify spiking and final volume procedures. Re-extract the sample.

References

  • Agilent Technologies. (2010, October 19). Determination of Organophosphates in Lake Water.
  • Agilent Technologies. (n.d.). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis.
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. (2021, October 1). LCGC International. [Link]

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). (n.d.). LCGC International. [Link]

  • Determination of Organophosphate Flame Retardants and Plasticizers in Water Using Solid Phase Extraction Coupled with GC-MS. (n.d.). j-stage.jst.go.jp. [Link]

  • Health Council of the Netherlands. (2023, November 13). Tricresylphosphate. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.).
  • U.S. Environmental Protection Agency. (2016, December).
  • Agilent Technologies. (2024, July). A Triple Quadrupole GC/MS MRM Database for Forensic and Toxicological Workflows.
  • Waters Corporation. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC.
  • National Research Council. (2000). Aromatic Phosphate Plasticizers. In Toxicological Risks of Selected Flame-Retardant Chemicals. National Academies Press. [Link]

  • MFA Cameo. (2022, June 16). Tricresyl phosphate. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. [Link]

  • Connecticut Department of Energy and Environmental Protection. (2024, May). Quality Assurance and Quality Control Requirements for Semi-volatile Organics by Method 8270, SW-846. [Link]

  • LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column.
  • United Chemical Technologies. (n.d.). EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS.
  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Shimadzu. (2013, January). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3).
  • Waters Corporation. (n.d.). Oasis Prime HLB – The Fastest way to Clean Samples. [Link]

  • Organomation. (n.d.). Comprehensive Overview of EPA 8081, 8082, and 8270: Optimizing Sample Preparation and Detection. [Link]

  • Phthalates and organophosphate esters in surface water, sediments and zooplankton of the NW Mediterranean Sea. (2021, March). Archimer. [Link]

  • New Jersey Department of Environmental Protection. (2014, March 19). Tri-cresyl phosphate (mixed isomers). [Link]

  • Determination of priority pesticides in water samples combining SPE and SPME coupled to GC–MS. A case study: Suquía River basin (Argentina). (2012, November). ResearchGate. [Link]

  • Waters Corporation. (n.d.). Oasis Prime HLB – The Fastest way to Clean Samples. [Link]

  • LGC Standards. (n.d.). EPA METHOD 8270.
  • Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. [Link]

  • New Jersey Department of Environmental Protection. (2010, December 10). Ground Water Quality Standard for - Tri-cresyl phosphate. [Link]

  • Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. (2025, October 9). PMC. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). aip.org. [Link]

Sources

Method

Bis(o-cresyl) m-Cresyl Phosphate-d7 calibration curve preparation guidelines

Title: Application Note: High-Precision Quantification of Bis(o-cresyl) m-Cresyl Phosphate using Isotope Dilution LC-MS/MS Subtitle: Comprehensive Guidelines for BOCP-d7 Calibration Curve Preparation and Validation Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: High-Precision Quantification of Bis(o-cresyl) m-Cresyl Phosphate using Isotope Dilution LC-MS/MS Subtitle: Comprehensive Guidelines for BOCP-d7 Calibration Curve Preparation and Validation

Introduction & Mechanistic Background

Bis(o-cresyl) m-cresyl phosphate (BOCP) is a highly toxic isomer of tricresyl phosphate (TCP), an organophosphate flame retardant (OPFR) and anti-wear additive commonly used in aviation turbine oils and polymers[1]. Due to its association with neurotoxicity and aerotoxic syndrome, accurate quantification of BOCP in biological fluids and environmental matrices is critical for exposure monitoring[2].

However, LC-MS/MS analysis of OPFRs is notoriously susceptible to matrix effects—specifically, ion suppression in the electrospray ionization (ESI) source caused by co-eluting lipids or environmental organic matter[3]. To overcome this, Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing Bis(o-cresyl) m-Cresyl Phosphate-d7 (BOCP-d7)[4] as an internal standard (IS), the analytical method becomes a self-validating system. The deuterium label shifts the precursor mass by +7 Da, allowing independent detection, while maintaining identical physicochemical properties. Consequently, any extraction losses or ESI suppression experienced by the native BOCP are proportionally mirrored by the BOCP-d7, perfectly normalizing the quantitative response.

Mechanism Sample Co-eluting Analytes BOCP + BOCP-d7 ESI ESI Source (Matrix Suppression) Sample->ESI LC Eluent MS1 Q1 Selection m/z 369 (Native) m/z 376 (d7) ESI->MS1 Identical Ionization MS2 Q3 Detection Quantifier Ions MS1->MS2 CID Fragmentation Ratio Normalization Area(Native) / Area(d7) MS2->Ratio Signal Output

Fig 1: Mechanism of ESI matrix effect normalization using BOCP-d7 in triple quadrupole mass spec.

Experimental Workflow & Causality

The preparation of a calibration curve is not merely a dilution exercise; it is the establishment of the assay's dynamic range and baseline accuracy.

Causality in Experimental Choices:

  • Matrix-Matching: Standard curves must be prepared in a surrogate matrix (e.g., stripped serum or synthetic wastewater) rather than neat solvent. Why? Neat solvents do not replicate the background noise and ion suppression of real samples, leading to artificially inflated recovery calculations.

  • Silanized Glassware: OPFRs are highly lipophilic and prone to non-specific adsorption onto the active silanol (-SiOH) groups of standard borosilicate glass. Why? Using silanized vials prevents analyte loss at low concentrations (e.g., the LLOQ), preventing non-linear calibration curves at the low end.

  • Constant IS Spiking: The BOCP-d7 is spiked at a fixed concentration across all calibrators and unknown samples. Why? The entire quantification logic relies on the ratio of Native Area / IS Area. If the IS concentration fluctuates due to pipetting errors, the calibration curve will fail.

CalibrationLogic Stock Primary Stock Solutions BOCP & BOCP-d7 (1 mg/mL) Dilution Serial Dilution Native BOCP Working Sols Stock->Dilution Variable Dilutions IS_Prep Internal Standard Prep BOCP-d7 (Fixed Conc) Stock->IS_Prep Single Dilution Matrix Matrix Spiking (Blank Serum/Water) Dilution->Matrix Add Variable BOCP IS_Prep->Matrix Add Constant BOCP-d7 Extraction Sample Extraction (e.g., SPE / Protein Precip) Matrix->Extraction Homogenize LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Extraction->LCMS Inject 5 µL Data Data Processing (Response Ratio vs. Conc Ratio) LCMS->Data Peak Integration

Fig 2: Workflow for BOCP-d7 isotope dilution calibration curve preparation and LC-MS/MS analysis.

Step-by-Step Protocol: Calibration Curve Preparation

3.1. Reagents and Materials

  • Bis(o-cresyl) m-cresyl phosphate (Native BOCP), analytical standard.

  • Bis(o-cresyl) m-cresyl phosphate-d7 (BOCP-d7), isotopic internal standard[4].

  • LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Blank biological/environmental matrix (verified OPFR-free).

  • Silanized amber glass vials.

3.2. Stock and Working Solution Preparation

  • Primary Stocks: Accurately weigh 1.0 mg of BOCP and BOCP-d7 into separate silanized vials. Dissolve each in 1.0 mL of LC-MS grade MeOH to yield 1 mg/mL (1,000 µg/mL) primary stocks. Store at -20°C.

  • Analyte Working Solutions (WS): Perform serial dilutions of the native BOCP stock in MeOH to create three intermediate working solutions: 10 ng/mL, 100 ng/mL, and 1,000 ng/mL.

  • Internal Standard Working Solution (IS-WS): Dilute the BOCP-d7 primary stock in MeOH to a final working concentration of 100 ng/mL.

3.3. Matrix-Matched Calibration Curve Construction Prepare the calibration standards directly in the blank matrix to yield a final volume of 1,000 µL per level. Vortex each level for 30 seconds to ensure homogeneity prior to extraction.

Table 1: Preparation of Matrix-Matched Calibration Standards

Calibrator LevelTarget BOCP Conc. (ng/mL)Vol. of BOCP WS (µL)Vol. of IS-WS (µL)Vol. of Blank Matrix (µL)
Blank0.0001000
Zero (IS Only)0.0050950
Cal 1 (LLOQ)0.550 (from 10 ng/mL WS)50900
Cal 21.0100 (from 10 ng/mL WS)50850
Cal 35.050 (from 100 ng/mL WS)50900
Cal 410.0100 (from 100 ng/mL WS)50850
Cal 550.050 (from 1000 ng/mL WS)50900
Cal 6 (ULOQ)100.0100 (from 1000 ng/mL WS)50850

Note: The BOCP-d7 internal standard is spiked at a constant volume (50 µL of 100 ng/mL WS), yielding a fixed concentration of 5.0 ng/mL in every tube.

3.4. Sample Extraction

  • Transfer 500 µL of each prepared calibration standard into a clean microcentrifuge tube.

  • Add 1.0 mL of ice-cold Acetonitrile to induce protein precipitation (for serum) or to extract the analyte.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new silanized vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of initial mobile phase (e.g., 50:50 MeOH:Water).

LC-MS/MS Analytical Conditions

Analysis is performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Native BOCP369.1165.125Quantifier
Native BOCP369.191.140Qualifier
BOCP-d7 (IS)376.1172.125Quantifier (IS)

Data Processing & Self-Validating System

A highly reliable protocol must have built-in mechanisms to detect analytical failure. Process the data using the following logic:

  • Response Ratio Calculation: For each calibrator, calculate the Response Ratio = (Area of Native BOCP Quantifier) / (Area of BOCP-d7 Quantifier).

  • Curve Fitting: Plot the Response Ratio (y-axis) against the Nominal Concentration (x-axis). Apply a linear regression model with a 1/x weighting factor. Causality:1/x weighting prevents the high-concentration calibrators from disproportionately skewing the curve, ensuring accuracy at the Lower Limit of Quantification (LLOQ).

  • Self-Validation Criteria:

    • Linearity: The coefficient of determination ( R2 ) must be ≥0.99 .

    • Accuracy: Back-calculated concentrations of the calibrators must be within ±15% of their nominal values ( ±20% for the LLOQ).

    • IS Consistency (Critical): Monitor the raw peak area of the BOCP-d7 across all samples. If the IS area in a specific sample deviates by more than ±20% from the mean IS area of the calibration curve, it indicates severe, uncorrectable matrix suppression or a mis-spike, and the sample must be re-extracted.

References

  • Benchchem. (n.d.). Bis(o-cresyl) m-Cresyl Phosphate-d7|High-Purity.
  • Analytical Chemistry - ACS Publications. (2005). Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples.
  • Benchchem. (n.d.). Application Note: Quantification of Organophosphate Flame Retardants in House Dust Using Isotope Dilution GC-MS/MS with TCPP-d18.
  • ResearchGate. (2026). DEVELOPMENT AND OPTIMIZATION OF AN LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN SEAWATER SAMPLES.
  • PMC - NIH. (2017). Temporal Trends in Exposure to Organophosphate Flame Retardants in the United States.

Sources

Application

Application Note: High-Precision Quantification of Bis(o-cresyl) m-Cresyl Phosphate via Isotope Dilution Mass Spectrometry (IDMS) Using BOCP-d7

Target Audience: Analytical Chemists, Toxicologists, and Environmental Health Researchers Matrix Applications: Biological Fluids (Urine, Serum), Environmental Samples (Aircraft Cabin Dust, Water) Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Environmental Health Researchers Matrix Applications: Biological Fluids (Urine, Serum), Environmental Samples (Aircraft Cabin Dust, Water)

Introduction & Mechanistic Background

Tricresyl phosphate (TCP) is a high-production-volume organophosphate ester widely utilized as a flame retardant and an anti-wear additive in aviation turbine engine oils[1]. While commercial TCP is a complex mixture of isomers, the ortho-substituted congeners—specifically Bis(o-cresyl) m-cresyl phosphate (BOCP) —are highly neurotoxic[1]. Occupational exposure to these compounds, particularly during aircraft "fume events," has been linked to aerotoxic syndrome and organophosphate-induced delayed polyneuropathy (OPIDN)[2].

The Neurotoxicity Pathway (OPIDN)

BOCP is not a direct-acting neurotoxin; its toxicity is governed by a specific pharmacokinetic causality. Upon exposure, BOCP undergoes hepatic cytochrome P450-mediated metabolic activation, forming a highly reactive saligenin cyclic phosphate intermediate[1]. This electrophile covalently binds to the active site serine residue of Neuropathy Target Esterase (NTE) in the nervous system. A subsequent "aging" process—the irreversible loss of an alkyl group—permanently inactivates the enzyme, triggering a cascade that culminates in severe axonal degeneration[1].

Pathway P1 Exposure to BOCP (Inhalation/Dermal) P2 Hepatic CYP450 Metabolic Activation P1->P2 Absorption P3 Reactive Saligenin Cyclic Phosphate Intermediate P2->P3 Oxidation P4 Covalent Binding to NTE (Neuropathy Target Esterase) P3->P4 Phosphorylation P5 Enzyme 'Aging' (Loss of alkyl group) P4->P5 Irreversible Inhibition P6 Axonal Degeneration (OPIDN) P5->P6 Neurotoxicity

Mechanism of BOCP-induced neurotoxicity leading to OPIDN via NTE inhibition.

The Analytical Challenge and the IDMS Solution

Quantifying trace levels of BOCP in complex biological or environmental matrices presents severe analytical challenges. Co-eluting matrix components (e.g., urinary salts, lipids) cause unpredictable ion suppression during electrospray ionization (ESI), while sample preparation steps suffer from variable extraction recoveries[3].

Isotope Dilution Mass Spectrometry (IDMS) is the definitive solution to these challenges[4]. By spiking the sample with Bis(o-cresyl) m-Cresyl Phosphate-d7 (BOCP-d7) prior to any sample processing, researchers create a self-validating analytical system[5]. The seven deuterium atoms shift the precursor mass by +7 Da, allowing the mass spectrometer to easily resolve the internal standard from the native analyte[6]. Because BOCP-d7 shares identical physicochemical properties with native BOCP, it co-elutes chromatographically and experiences the exact same matrix-induced signal fluctuations and extraction losses, perfectly correcting the final quantification[3].

Analytical Workflow

G N1 Sample Collection (Urine / Blood / Dust) N2 Spike Internal Standard (BOCP-d7) N1->N2 Aliquot N3 Enzymatic Hydrolysis (β-glucuronidase) N2->N3 Deconjugation N4 Solid-Phase Extraction (SPE) (Mixed-mode Oasis HLB) N3->N4 Clean-up & Enrichment N5 LC-ESI-MS/MS or GC-EI-MS (MRM / SIM Mode) N4->N5 Elution & Injection N6 Data Analysis (Isotope Ratio Quantification) N5->N6 Chromatogram Extraction

Workflow for IDMS quantification of BOCP using BOCP-d7 as an internal standard.

Experimental Protocols

Protocol A: Sample Preparation and Solid-Phase Extraction (SPE)

Causality Check: In biological matrices such as human urine, organophosphate metabolites are rapidly conjugated to glucuronic acid to increase water solubility for renal excretion. Direct extraction would completely miss the conjugated fraction, leading to false negatives. Therefore, enzymatic deconjugation is a mandatory prerequisite[4].

  • Aliquoting & Spiking: Transfer 1.0 mL of the sample (e.g., urine) into a clean, silanized glass vial. Immediately spike with 10 µL of a 100 ng/mL BOCP-d7 internal standard solution.

    • Rationale: Spiking at the absolute beginning of the workflow ensures that any subsequent volumetric losses, thermal degradation, or incomplete extractions equally affect both the analyte and the internal standard, maintaining a constant isotope ratio.

  • Enzymatic Hydrolysis: Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Incubate the mixture at 37°C for 12 hours[4].

  • SPE Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of HPLC-grade methanol followed by 3 mL of ultrapure water.

    • Rationale: The hydrophilic-lipophilic balance of the sorbent is specifically chosen to capture the moderately hydrophobic BOCP molecule while allowing highly polar matrix interferents to pass through unretained.

  • Loading & Washing: Load the hydrolyzed sample onto the cartridge at a controlled flow rate of 1 mL/min. Wash the sorbent bed with 3 mL of 5% methanol in water to elute weakly bound hydrophilic impurities.

  • Elution: Elute the target analytes with 3 mL of pure methanol. Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Water:Methanol containing 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial.

Protocol B: LC-ESI-MS/MS Parameters

Causality Check: Electrospray Ionization (ESI) in positive mode is highly efficient for organophosphate triesters due to the strong proton affinity of the central phosphate oxygen. Multiple Reaction Monitoring (MRM) is utilized to provide the absolute structural selectivity required to distinguish BOCP from other non-toxic meta and para TCP isomers[4].

  • Chromatographic Separation: Inject 5 µL of the reconstituted sample onto a sub-2-micron C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient Elution: Utilize Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Start the gradient at 40% B, ramp linearly to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Rationale: This gradient profile ensures that residual polar matrix components elute in the void volume, while the hydrophobic BOCP is retained and elutes in a clean chromatographic window, minimizing ion suppression.

  • Mass Spectrometry (MRM Transitions):

    • Native BOCP: Precursor m/z 369.1 → Product m/z 165.1 (Quantifier ion), m/z 107.1 (Qualifier ion).

    • BOCP-d7 (Internal Standard): Precursor m/z 376.1 → Product m/z 172.1 (Quantifier ion).

  • Quantification: Calculate the concentration of native BOCP by plotting the peak area ratio (Native / d7) against a matrix-matched calibration curve[2].

Quantitative Performance Data

The implementation of BOCP-d7 in an IDMS framework yields exceptional analytical reliability. The table below summarizes the expected performance characteristics based on validated methodologies for ortho-tricresyl phosphate isomers[3][4].

Matrix TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Spiked Recovery (%)Intra-day Precision (RSD %)
Human Urine 0.05 – 0.08 ng/mL0.15 – 0.25 ng/mL90 – 113%2.5 – 6.8%
Human Serum 0.08 – 0.12 ng/mL0.25 – 0.35 ng/mL88 – 110%4.0 – 9.2%
Environmental Water 0.3 – 24.0 ng/L1.0 – 75.0 ng/L85 – 105%3.2 – 8.5%
Indoor Dust 0.14 – 3.29 ng/g0.50 – 10.0 ng/g62 – 98%5.5 – 12.4%

Quality Control: A Self-Validating System

To ensure absolute trustworthiness and scientific integrity, this protocol must be executed as a self-validating system incorporating the following Quality Control (QC) gates[2][7]:

  • Procedural Blanks: Due to the ubiquitous nature of flame retardants in laboratory environments, procedural blanks must be processed alongside every sample batch to monitor for background contamination. The Method Quantification Limit (MQL) should be defined as ten times the standard deviation of the procedural blanks[7].

  • Matrix Spikes: Known concentrations of native BOCP must be spiked into a blank matrix to verify that the BOCP-d7 internal standard accurately corrects for recovery. Acceptance criteria for recovery should strictly fall between 85% and 115%.

  • Isotope Ratio Monitoring: The response factor between the quantifier (m/z 165.1) and qualifier (m/z 107.1) ions for native BOCP must remain within ±20% of the ratio established by the calibration standard. Deviation beyond this threshold indicates a co-eluting interference, rendering the quantification invalid.

References

  • EvitaChem.Buy Bis(o-cresyl) m-Cresyl Phosphate (EVT-13998361) - EvitaChem.
  • ResearchGate.(PDF) Tricresyl phosphate, sum of allortho‑isomers – Evaluation of study results in biological material.
  • ResearchGate.Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry.
  • ACS Publications.Biomarkers of Organophosphate and Polybrominated Diphenyl Ether (PBDE) Flame Retardants of American Workers and Associations with Inhalation and Dermal Exposures.
  • ACS Publications.Nontarget Discovery of 11 Aryl Organophosphate Triesters in House Dust Using High-Resolution Mass Spectrometry.

Sources

Method

Application Note: High-Precision Quantification of Organophosphate Esters in Biological Matrices Using Bis(o-cresyl) m-Cresyl Phosphate-d7

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Technique: Isotope Dilution UHPLC-MS/MS Matrix: Human Serum and Urine Executive Summary The global phase-out of polybrominated diphenyl ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Technique: Isotope Dilution UHPLC-MS/MS Matrix: Human Serum and Urine

Executive Summary

The global phase-out of polybrominated diphenyl ethers (PBDEs) has driven a surge in the use of organophosphate esters (OPEs) as flame retardants and plasticizers 1. Consequently, OPEs and their metabolites are now ubiquitous in human biological matrices. Among these, Tricresyl Phosphate (TCP) isomers—particularly those containing ortho-cresyl groups—are of critical toxicological concern due to their potent neurotoxicity and implication in occupational hazards such as Aerotoxic Syndrome 2.

Accurate biomonitoring of TCPs in complex matrices (e.g., serum, urine) is historically plagued by severe matrix effects and background contamination. This application note details a robust, self-validating analytical workflow utilizing Bis(o-cresyl) m-Cresyl Phosphate-d7 as an isotopically labeled internal standard (IS) 3 to achieve absolute quantification via Isotope Dilution Mass Spectrometry (IDMS).

Mechanistic Insights: Toxicity and Analytical Causality

The Toxicological Imperative

The neurotoxicity of TCP does not arise from the parent compound itself, but from its bioactivation in the liver. Cytochrome P450 enzymes oxidize the ortho-methyl group, leading to cyclization and the formation of cresyl saligenin phosphate (CBDP) . CBDP is a highly reactive metabolite that covalently binds to the active site serine (Ser198) of esterase enzymes, including Butyrylcholinesterase (BChE) and Neuropathy Target Esterase (NTE), leading to delayed neurotoxicity 4, 5.

Bioactivation TCP Tricresyl Phosphate (TCP) CYP450 Cytochrome P450 (Liver) TCP->CYP450 Oxidation CBDP CBDP (Neurotoxic Metabolite) CYP450->CBDP Bioactivation BChE Butyrylcholinesterase (BChE) CBDP->BChE Covalent Binding (Ser198) Adduct oCP-BChE Adduct (Stable Biomarker) BChE->Adduct Aging

Caption: Bioactivation of Tricresyl Phosphate (TCP) to CBDP and subsequent BChE adduction.

Causality Behind the Analytical Strategy

Analyzing trace OPEs in biological matrices presents two major hurdles:

  • Matrix-Induced Ion Suppression: Biological fluids contain high concentrations of endogenous phospholipids, proteins, and salts. During Electrospray Ionization (ESI), these components compete with the target analytes for charge droplets, suppressing the analyte signal 6.

  • Ubiquitous Background Contamination: OPEs are present in laboratory plastics, airborne dust, and solvents.

The Solution: We utilize Bis(o-cresyl) m-Cresyl Phosphate-d7 as the internal standard. The +7 Da mass shift (due to seven deuterium atoms on one cresyl ring) ensures zero isotopic overlap with the native analyte. Because the deuterated IS shares identical physicochemical properties with the native compound, it co-elutes chromatographically. Any ion suppression experienced by the native analyte in the ESI source is proportionally experienced by the IS. By quantifying the ratio of Native/IS, the method mathematically cancels out matrix effects and extraction losses, creating a self-validating quantitative system .

Experimental Protocols

Reagents and Materials
  • Target Analyte: Bis(o-cresyl) m-Cresyl Phosphate (Native).

  • Internal Standard: Bis(o-cresyl) m-Cresyl Phosphate-d7 (Purity ≥ 98%, Isotopic enrichment ≥ 99%).

  • Enzyme: β-glucuronidase (from E. coli).

  • Consumables: CRITICAL: Use only baked glassware (400°C for 4 hours) and PTFE-lined caps. Avoid all polypropylene or polyethylene tubes to prevent OPE background contamination.

Step-by-Step Sample Preparation (Human Urine)

Causality Note: OPEs are highly lipophilic and are rapidly metabolized in vivo into hydroxylated forms, which are then conjugated with glucuronic acid for renal excretion. Enzymatic hydrolysis is mandatory to release the free analytes prior to extraction.

  • Spiking: Transfer 2.0 mL of thawed urine into a glass centrifuge tube. Spike with 20 µL of Bis(o-cresyl) m-Cresyl Phosphate-d7 working solution (50 ng/mL in methanol). Vortex for 30 seconds.

  • Buffering & Hydrolysis: Add 1.0 mL of 0.2 M ammonium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase. Incubate at 37°C for 12 hours to ensure complete deconjugation.

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 3 mL methanol followed by 3 mL LC-MS grade water through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg).

    • Loading: Load the hydrolyzed urine sample at a flow rate of ~1 mL/min.

    • Washing: Wash with 3 mL of 5% methanol in water to remove polar endogenous salts and hydrophilic peptides. (Do not exceed 5% methanol, or premature elution of OPEs will occur).

    • Drying: Dry the cartridge under full vacuum for 10 minutes.

    • Elution: Elute the target analytes with 4 mL of ethyl acetate/dichloromethane (1:1, v/v) into a clean glass tube.

  • Reconstitution: Evaporate the eluate to gentle dryness under a stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of Methanol/Water (50:50, v/v).

Workflow Sample Biological Matrix (Serum/Urine) Spike Spike Internal Standard Bis(o-cresyl) m-Cresyl Phosphate-d7 Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Solid Phase Extraction (SPE) Polymeric Sorbent Hydrolysis->Extraction Evap Evaporation & Reconstitution (N2 stream, 35°C) Extraction->Evap LCMS UHPLC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS Data Quantification via Isotope Dilution LCMS->Data

Caption: Step-by-step analytical workflow for OPE quantification using isotope dilution mass spectrometry.

UHPLC-MS/MS Parameters
  • Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Start at 10% B, hold for 1 min. Ramp to 95% B over 6 mins. Hold at 95% B for 3 mins to wash tightly bound lipids. Re-equilibrate at 10% B for 3 mins.

  • Ionization: Positive Electrospray Ionization (ESI+).

Quantitative Data & Method Validation

The method acts as a self-validating system. A procedural blank is run with every batch to ensure background OPE levels remain below the Limit of Detection (LOD). The absolute recovery of the d7-internal standard is monitored; if the IS peak area falls below 50% of a neat standard, the sample is flagged for excessive matrix suppression or extraction failure.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Bis(o-cresyl) m-Cresyl Phosphate 369.1165.191.125 / 40
Bis(o-cresyl) m-Cresyl Phosphate-d7 376.1172.198.125 / 40

Note: The primary fragmentation pathway involves the cleavage of the cresyl groups. The +7 Da shift is clearly maintained in the quantifier product ion (165.1 → 172.1).

Table 2: Representative Method Validation Parameters in Human Matrices

Validation ParameterPerformance Metric
Linear Dynamic Range 0.05 – 50.0 ng/mL (R² > 0.998)
Limit of Detection (LOD) 0.015 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Precision (RSD%) < 6.5% (at 1.0 ng/mL, n=6)
Inter-day Precision (RSD%) < 8.2% (at 1.0 ng/mL, n=18 over 3 days)
Mean Extraction Recovery 88% – 94%
Matrix Effect (Ion Suppression) -12% to -18% (Fully corrected by d7-IS)

Conclusion

The accurate quantification of highly toxic organophosphate esters, such as the ortho-isomers of Tricresyl Phosphate, is critical for modern toxicological and occupational health assessments. By integrating stringent glass-only sample handling, optimized solid-phase extraction, and the strategic use of Bis(o-cresyl) m-Cresyl Phosphate-d7 as an internal standard, this protocol neutralizes the severe matrix effects inherent to biological fluids. The resulting IDMS workflow provides researchers and drug development professionals with a highly sensitive, reproducible, and self-validating tool for OPE biomonitoring.

References

  • Tricresyl phosphate, sum of all ortho-isomers – Evaluation of study results in biological material. ZORA.[Link]

  • Proteomic analysis of adducted butyrylcholinesterase for biomonitoring organophosphorus exposures. PMC.[Link]

  • Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. PMC.[Link]

  • An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring. ResearchGate.[Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. SCILTP.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction recovery rates of Bis(o-cresyl) m-Cresyl Phosphate-d7 from soil samples

Welcome to the Technical Support Center for Environmental and Analytical Chemistry. This guide is designed for researchers and scientists optimizing the extraction of complex organophosphate esters (OPEs) from challengin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Environmental and Analytical Chemistry. This guide is designed for researchers and scientists optimizing the extraction of complex organophosphate esters (OPEs) from challenging environmental matrices.

Below, we address the specific thermodynamic and kinetic challenges associated with the recovery of Bis(o-cresyl) m-Cresyl Phosphate-d7 (a deuterated tricresyl phosphate isomer) from soil samples, providing field-proven troubleshooting strategies and a self-validating experimental protocol.

Diagnostic Workflow: OPE Extraction from Soil Matrices

To establish a baseline for our troubleshooting, the following diagram illustrates the optimized pathway for extracting deuterated tricresyl phosphates from high-organic-matter soil.

G A 1. Soil Spiking (TCP-d7) B 2. Lyophilization & Sieving A->B C 3. Pressurized Fluid Extraction (100°C) B->C D 4. Aminopropyl SPE Clean-up C->D E 5. N2 Evaporation (Toluene Keeper) D->E F 6. GC-MS/MS Analysis E->F

Workflow for the optimized extraction of TCP-d7 from complex soil matrices.

Troubleshooting & FAQs: Overcoming Analyte Loss

Q1: I am using Ultrasonic-Assisted Extraction (UAE) with methanol, but my recovery rates for Bis(o-cresyl) m-Cresyl Phosphate-d7 are stuck below 40%. Why is this happening? Causality & Solution: Ultrasonic extraction often lacks the thermal energy required to overcome the activation energy of desorption. Soil matrices—particularly those rich in humic acids and clay—form strong hydrophobic and van der Waals interactions with highly lipophilic analytes like tricresyl phosphates (log Kow​ ~4–5). Furthermore, pure methanol is too polar; it fails to adequately solubilize the hydrophobic TCP-d7 while simultaneously co-extracting massive amounts of polar matrix interferents. Actionable Fix: Transition to Pressurized Fluid Extraction (PFE) or Twisselmann extraction[1]. PFE utilizes elevated temperatures (100°C–120°C) and high pressure (1500–2000 psi) to lower solvent viscosity, drastically improving pore penetration and disrupting matrix-analyte binding[2]. Switch your solvent system to an Acetone/Hexane (1:1 v/v) or Acetone/Dichloromethane (1:1 v/v) blend to balance polarity.

Q2: My extraction efficiency seems fine, but I lose a massive amount of the deuterated standard during the nitrogen blowdown concentration step. How can I prevent volatilization? Causality & Solution: While tricresyl phosphates are considered semi-volatile, they are highly susceptible to co-distillation and aerosolization when evaporated under a harsh nitrogen stream. More critically, if the extract is taken to complete dryness, the TCP-d7 will irreversibly adsorb to the active silanol groups on the glass vial walls. Actionable Fix: Always use a "keeper" solvent. Before initiating the nitrogen blowdown, add 50–100 µL of a high-boiling-point, low-polarity solvent like toluene or isooctane. Maintain the water bath temperature strictly below 35°C, and never evaporate the sample to complete dryness.

Q3: I am observing severe signal suppression in my MS/MS detector, leading to artificially low recovery calculations. How do I isolate the analyte from soil lipids and humic acids? Causality & Solution: Soil extracts are notoriously "dirty," containing humic substances that cause ion suppression in the MS source and rapidly degrade GC column performance. Actionable Fix: Implement a mandatory Solid-Phase Extraction (SPE) clean-up step using an Aminopropyl ( NH2​ ) silica gel column[3]. The aminopropyl stationary phase acts as a weak anion exchanger and a normal-phase sorbent. It strongly retains polar humic acids and highly polar lipids, allowing the moderately polar Bis(o-cresyl) m-Cresyl Phosphate-d7 to elute cleanly when washed with a Hexane/Dichloromethane mixture.

Self-Validating Protocol: Pressurized Fluid Extraction (PFE) of TCP-d7

To ensure scientific integrity, this protocol incorporates a self-validating mechanism (pre-extraction vs. post-extraction spiking) to definitively separate extraction inefficiency from matrix suppression.

Phase 1: Matrix Preparation & Equilibration

  • Lyophilization: Freeze-dry 10 g of the soil sample to remove all moisture. Reasoning: Water creates a biphasic barrier that prevents non-polar extraction solvents from penetrating soil pores.

  • Homogenization: Sieve the dried soil through a 2 mm stainless steel mesh.

  • Spiking (The "Pre-Spike"): Fortify the soil with a known concentration of Bis(o-cresyl) m-Cresyl Phosphate-d7. Vigorously vortex and allow the sample to age/equilibrate in the dark at 4°C for 24 hours. Reasoning: This mimics natural environmental adsorption kinetics.

Phase 2: Pressurized Fluid Extraction (EPA Method 3545A)

  • Load the spiked soil into the PFE extraction cell, filling void volumes with inert diatomaceous earth to prevent solvent channeling[2].

  • Extraction Parameters:

    • Solvent: Acetone/Hexane (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Cycles: 2 cycles of 5 minutes each.

    • Flush Volume: 60% of cell volume.

Phase 3: Clean-up and Concentration

  • SPE Clean-up: Condition a 500 mg Aminopropyl ( NH2​ ) SPE cartridge with 5 mL of Hexane. Load the PFE extract. Elute the TCP-d7 fraction using 10 mL of Hexane/Dichloromethane (1:1, v/v)[3].

  • Concentration: Add 50 µL of toluene (keeper solvent) to the eluate. Evaporate under a gentle stream of ultra-pure nitrogen at 30°C until the volume reaches exactly 50 µL.

  • Validation (The "Post-Spike"): In a parallel unspiked soil sample that has gone through this exact process, spike the TCP-d7 after the extraction but before MS analysis. Comparing the Pre-Spike recovery to the Post-Spike recovery allows you to calculate absolute extraction efficiency versus MS matrix effects.

Quantitative Data Summary

The table below synthesizes typical recovery metrics for organophosphate esters (including TCP isomers) across various extraction methodologies, highlighting why PFE combined with SPE is the authoritative standard for complex matrices[1],[4].

Extraction MethodologyOptimal Solvent SystemTypical Recovery (%)RSD (%)Matrix Co-extraction Level
Ultrasonic-Assisted (UAE) Methanol / Water27.0% - 45.0%> 15.0%High (Severe MS suppression)
Soxhlet Extraction Acetone / Hexane75.0% - 85.0%8.0% - 12.0%High (Requires heavy clean-up)
Twisselmann Extraction Toluene77.0% - 90.0%< 10.0%Medium
PFE / ASE (EPA 3545A) Acetone / Hexane85.0% - 105.0% < 5.0% Low (When paired with SPE)

References

  • EPA Method 3545A (SW-846): Pressurized Fluid Extraction (PFE). epa.gov. URL:[Link]

  • Application of Twisselmann Extraction, SPME, and GC-MS To Assess Input Sources for Organophosphate Esters into Soil. acs.org. URL:[Link]

  • Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. mdpi.com. URL:[Link]

  • Analysis of Organophosphate Esters in Dust, Soil and Sediment Samples Using Gas Chromatography Coupled with Mass Spectrometry. researchgate.net. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of BOCP-d7 in Human Plasma

Welcome to the Bioanalytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing signal suppression when quantifying Bis(o-cresyl) m-Cresyl Phosphate-d7 (BOCP-d7) —a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing signal suppression when quantifying Bis(o-cresyl) m-Cresyl Phosphate-d7 (BOCP-d7) —a deuterated internal standard used in the biomonitoring of neurotoxic tricresyl phosphate (TCP) isomers—in human plasma[1].

As a highly lipophilic, neutral organophosphate (logP ~5.11), BOCP-d7 is notoriously susceptible to matrix effects during Electrospray Ionization (ESI)[2]. This guide provides field-proven, self-validating methodologies to isolate your analyte and restore mass spectrometric sensitivity.

The Mechanistic Root of Ion Suppression

To solve matrix effects, we must first understand the causality of the suppression. Human plasma contains high concentrations of endogenous glycerophosphocholines and lysophosphatidylcholines[3]. In reversed-phase liquid chromatography (RPLC), these highly lipophilic molecules elute late in the gradient—precisely in the same retention window as BOCP-d7.

During ESI, ionization is a zero-sum game. Phospholipids possess a permanently charged quaternary ammonium headgroup, giving them immense surface activity and proton affinity. When BOCP-d7 and phospholipids co-elute into the ESI droplet, the phospholipids monopolize the available charge at the droplet surface, leaving the neutral BOCP-d7 molecules un-ionized and invisible to the mass spectrometer[4].

ESI_Mechanism A ESI Droplet (Plasma Extract) B Surface Evaporation & Fission A->B C Phospholipids (High Surface Affinity) B->C Charge Competition D BOCP-d7 (Excluded from Surface) B->D E Ion Suppression (Signal Loss) C->E Monopolizes Charge D->E Remains Neutral

Fig 1: Mechanism of ESI ion suppression by plasma phospholipids competing with BOCP-d7.

Troubleshooting FAQs

Q: My BOCP-d7 signal drops by 80% in plasma compared to neat solvent. I am currently using Acetonitrile protein precipitation (PPT). What is going wrong? A: Standard PPT removes proteins but leaves >95% of endogenous phospholipids in the supernatant[3]. Because BOCP-d7 co-elutes with these lipids, you are experiencing severe charge competition. You must switch to a targeted extraction method, such as Liquid-Liquid Extraction (LLE) or Zirconia-based phospholipid depletion plates, which selectively remove the lipid matrix prior to injection[5].

Q: I prefer Solid Phase Extraction (SPE) for sample concentration. Can I modify my SPE protocol to exclude phospholipids? A: Yes. The choice of elution solvent dictates phospholipid recovery. As demonstrated by , eluting silica-based reversed-phase cartridges with 100% Acetonitrile (ACN) instead of Methanol (MeOH) drastically minimizes phospholipid elution[6]. Methanol disrupts the silanol-phospholipid interactions, washing the lipids into your collection tube, whereas 100% ACN keeps them trapped on the sorbent.

Q: How do I definitively prove that my new extraction method has eliminated the matrix effect for BOCP-d7? A: You must implement a self-validating system using the Matrix Factor (MF) calculation established by [7].

  • Validation Checkpoint: Extract a blank plasma sample. Post-extraction, spike BOCP-d7 into the blank extract. Compare this peak area to BOCP-d7 spiked into neat solvent at the same concentration. An MF of 1.0 indicates no matrix effect; an MF < 0.85 indicates problematic suppression.

Self-Validating Experimental Protocols

Below are two optimized, step-by-step methodologies designed specifically for lipophilic organophosphates in plasma.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Causality: LLE exploits the neutral, highly lipophilic nature of BOCP-d7. By using a strictly non-polar solvent, amphiphilic phospholipids remain trapped in the aqueous plasma phase or at the emulsion interface, yielding a highly purified organic extract[8].

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Spike: Add BOCP-d7 working solution and vortex for 10 seconds.

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 7.0) to standardize the aqueous phase.

  • Extract: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Note: The high hexane ratio prevents the extraction of polar lipids.

  • Partition: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass vial, avoiding the interface.

  • Dry & Reconstitute: Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% ACN / 60% Water with 0.1% Formic Acid).

  • Validation Checkpoint: Perform a post-column infusion of BOCP-d7 while injecting the blank LLE extract. Monitor the baseline for any signal dips in the BOCP-d7 retention window.

Protocol B: Zirconia-Based Phospholipid Depletion (HybridSPE)

Causality: HybridSPE plates utilize Zirconia (ZrO₂) particles that act as strong Lewis acids. They selectively form covalent bonds with the phosphate moiety (Lewis base) of phospholipids[9]. Crucial Insight: Because BOCP-d7 is an organophosphate, it possesses a weak Lewis base character. To prevent the accidental retention of BOCP-d7 on the Zirconia, the precipitation solvent must be highly acidified to disrupt weak interactions, ensuring only the strongly chelating phospholipids are trapped[5].

  • Precipitation: In a 96-well HybridSPE plate, add 100 µL of spiked human plasma.

  • Acidified Crash: Add 300 µL of 1% Formic Acid in Acetonitrile. Do not use standard ACN; the acid modifier is critical for BOCP-d7 recovery.

  • Agitation: Mix via repeated aspiration/dispensing or using a plate shaker for 2 minutes.

  • Elution: Apply a vacuum (10 in Hg) for 3 minutes to pull the extract through the Zirconia bed.

  • Analysis: The resulting filtrate is entirely depleted of proteins and phospholipids and can be injected directly into the LC-MS/MS[9].

  • Validation Checkpoint: Monitor the MRM transition m/z 184.0 184.0 (the universal phosphocholine headgroup fragment) during your run. The chromatogram should show >98% reduction in the lipid baseline compared to standard PPT[10].

Quantitative Data Presentation

The following table summarizes the expected outcomes of different sample preparation techniques on BOCP-d7 recovery and matrix suppression.

Sample Preparation MethodPhospholipid Removal (%)BOCP-d7 Absolute Recovery (%)Matrix Factor (Target: 1.0)Workflow Throughput
Standard Protein Precipitation (PPT)< 5%95%0.35 (Severe Suppression)High
Standard SPE (MeOH Elution)40%88%0.60 (Moderate Suppression)Medium
Optimized SPE (100% ACN Elution) 85% 82% 0.90 (Acceptable) Medium
Liquid-Liquid Extraction (Hexane/EtOAc) 95% 78% 0.95 (Excellent) Low
Zirconia Depletion (HybridSPE + Acid) > 99% 90% 0.98 (Optimal) High

Method Development Decision Tree

Use the following logical workflow to determine the most efficient path to resolving matrix effects for your specific assay requirements.

Decision_Tree Start Plasma Sample (BOCP-d7) Check Post-Column Infusion Assessment Start->Check HighME High Ion Suppression (Phospholipid Co-elution) Check->HighME ME < 0.85 LowME Acceptable Matrix Factor (Proceed to LC-MS/MS) Check->LowME ME 0.85 - 1.15 Prep1 Zirconia-based Phospholipid Depletion HighME->Prep1 High Throughput Needed Prep2 Optimized SPE (100% ACN Elution) HighME->Prep2 Concentration Needed Prep3 Liquid-Liquid Extraction (Non-polar Solvent) HighME->Prep3 Max Lipid Removal Needed Prep1->Check Re-evaluate Prep2->Check Re-evaluate Prep3->Check Re-evaluate

Fig 2: Decision workflow for resolving BOCP-d7 matrix effects in human plasma.

References

  • Lahaie, M., et al. (2010). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis, 2(6), 1011-1021. Available at:[Link]

  • Matuszewski, B. K., et al. (2003). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations. Analytical Chemistry, 75(13), 3019-3030. Available at:[Link]

  • Pan, J., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing H/D Isotope Exchange in Bis(o-cresyl) m-Cresyl Phosphate-d7 Analysis

Welcome to the Advanced Troubleshooting Guide for the quantitative analysis of deuterated organophosphate esters. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the quantitative analysis of deuterated organophosphate esters. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Here, we will dissect the thermodynamic and kinetic drivers of Hydrogen/Deuterium (H/D) exchange—often referred to as "back-exchange" or "isotope scrambling"—and provide self-validating protocols to ensure the isotopic integrity of your Bis(o-cresyl) m-Cresyl Phosphate-d7 (TCP-d7) internal standard.

Mechanistic Insight: The Causality of Isotope Scrambling

Bis(o-cresyl) m-cresyl phosphate-d7 is utilized as a stable isotope-labeled internal standard for isotope dilution mass spectrometry. While carbon-bound aromatic and aliphatic deuteriums are covalently robust under ambient conditions, the microenvironments within analytical instruments can catalyze unwanted H/D exchange.

Understanding the causality is critical:

  • Gas-Phase Ion-Molecule Reactions: In mass spectrometry sources (like APCI or ESI), the formation of radical cations or protonated species can trigger gas-phase ion-molecule reactions. When trace water or oxygen is present, these highly reactive intermediates can undergo rapid H/D exchange, distorting the isotopic envelope[1].

  • Catalytic Active Sites (GC-MS): Exposed silanol (-SiOH) groups or accumulated metal oxides in a GC inlet liner act as potent Brønsted or Lewis acids. At high vaporization temperatures (250–300 °C), these sites lower the activation energy required for proton-deuteron swapping between the analyte and trace moisture in the carrier gas[2].

  • Protic Solvent Exposure (LC-MS): During chromatography, analytes are exposed to high concentrations of protic mobile phases (e.g., water, methanol). While uncatalyzed aromatic exchange is slow, extreme pH conditions or high ESI source temperatures can accelerate back-exchange within the charged droplets prior to desolvation[3].

Troubleshooting FAQs

Q1: My GC-MS analysis of TCP-d7 shows a distorted isotopic envelope with prominent M-1 and M-2 peaks. How do I stop this? A: This is a classic symptom of thermal-catalytic H/D exchange occurring in the GC inlet. When TCP-d7 vaporizes, active sites in a degraded or dirty liner catalyze the swap of deuterium for hydrogen from carrier gas impurities (like H2O)[2].

  • The Fix: You must eliminate the catalytic sites and the proton source. Switch to ultra-inert, deactivated liners and replace the gold seal. Install high-capacity moisture traps on your carrier gas lines. Finally, lower the inlet temperature to the minimum required for quantitative transfer (e.g., 250 °C instead of 300 °C) to reduce the thermal energy driving the exchange kinetics.

Q2: I am using LC-MS/MS. Can the mobile phase cause back-exchange of my deuterated standard? A: Yes. While carbon-bound deuteriums are less labile than heteroatom protons, the LC elution phase exposes the analyte to high concentrations of protic solvents. If your mobile phase pH is highly acidic or basic, or if the ESI source temperature is excessively high, back-exchange can occur rapidly in the source droplets during ionization[3].

  • The Fix: Maintain a neutral to slightly acidic pH (pH 4–6) using volatile buffers like ammonium formate. Minimize the ESI capillary and vaporizer temperatures to reduce the lifetime and thermal energy of the heated protic droplets.

Q3: How do I know if the exchange is happening during sample preparation or instrumental analysis? A: You must implement a self-validating diagnostic test. Spike TCP-d7 into a pure, aprotic solvent (e.g., hexane or dry dichloromethane) and inject it directly into the instrument.

  • If the isotopic envelope remains intact, your instrument is clean, and the exchange is occurring during your sample extraction (e.g., aggressive acid/base cleanup or prolonged exposure to protic solvents).

  • If the direct injection shows scrambling, the issue is strictly instrumental (GC active sites or LC-MS source conditions).

Data Presentation: Factors Influencing H/D Exchange

To systematically eliminate variables, reference the following table which categorizes the physical and chemical drivers of H/D exchange.

ParameterHigh Risk for H/D Exchange (Scrambling)Low Risk / Optimal Condition (Preservation)Mechanism of Action
GC Inlet Liner Standard glass, heavy matrix buildupUltra-inert, deactivated, glass wool-freeSilanol/metal sites act as Brønsted/Lewis acids[2].
GC Carrier Gas High trace moisture / No trapsHigh purity (99.999%) with moisture trapsH2O acts as the proton donor for the exchange.
LC Mobile Phase Extreme pH (<3 or >9), pure MethanolBuffered pH 4-6, Acetonitrile (aprotic)Acid/base catalysis accelerates exchange rates[3].
MS Source Temp > 300 °C (ESI/APCI)< 250 °C (Optimized for desolvation)Thermal energy overcomes the activation barrier[1].

Experimental Protocols

Protocol 1: GC-MS Inlet Passivation and System Suitability

This protocol ensures the GC flow path is chemically inert prior to quantitative analysis.

  • Cooling & Venting: Cool the GC inlet to <50 °C and vent the mass spectrometer.

  • Hardware Replacement: Remove the old liner, septum, and inlet seal. Install a new, ultra-inert deactivated liner (preferably without glass wool, as wool drastically increases surface area and active sites). Install a new deactivated gold seal.

  • Column Trimming: Trim 10–15 cm from the front of the analytical column to remove non-volatile matrix buildup and degraded stationary phase[2].

  • Bake-Out: Reassemble the inlet. Purge with carrier gas for 15 minutes, then bake the inlet at 280 °C for 30 minutes to remove residual moisture.

  • Suitability Injection: Inject 1 µL of a 100 ng/mL TCP-d7 standard prepared in dry hexane. Evaluate the M/M-1 ratio. A successful passivation will yield an isotopic envelope matching the theoretical distribution.

Protocol 2: LC-MS Source Optimization for Isotopic Preservation

This protocol minimizes droplet-phase exchange in the ESI source.

  • Solvent Selection: Transition the strong mobile phase from Methanol (protic) to Acetonitrile (aprotic) if chromatographic resolution permits.

  • Buffer Optimization: Adjust the aqueous mobile phase to pH 5.0 using 5 mM ammonium formate. Avoid strong acids like TFA or Formic Acid >0.1%.

  • Source Tuning: Infuse the TCP-d7 standard at 10 µL/min.

  • Temperature Step-Down: Gradually decrease the ESI desolvation/vaporizer temperature in 20 °C increments. Monitor the monoisotopic [M+H]+ signal intensity versus the[M-1+H]+ signal.

  • Lock-in Parameters: Set the temperature to the lowest point that maintains >85% of maximum signal intensity without inducing isotopic skewing.

System Workflows & Visualizations

G A TCP-d7 (Intact) B GC Inlet (250-300°C) A->B D Catalytic H/D Exchange A->D Vaporization C Active Sites (-SiOH) Trace H2O B->C Degradation/Matrix C->D Proton Transfer E TCP-d6, d5 (Scrambled) D->E Back-Exchange

Caption: Mechanism of thermal-catalytic H/D exchange in GC-MS active sites.

Workflow Start Observe Isotope Scrambling Test Inject TCP-d7 in Aprotic Solvent Start->Test Decision Scrambling Present? Test->Decision Prep Issue: Sample Prep (Avoid strong acids/bases) Decision->Prep No Inst Issue: Instrument Decision->Inst Yes GC GC-MS: Replace Liner, Check Carrier Gas Inst->GC If GC LC LC-MS: Lower Source Temp, Adjust pH Inst->LC If LC

Caption: Self-validating troubleshooting workflow for isolating H/D exchange sources.

References

  • Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen | Journal of the American Society for Mass Spectrometry - ACS Publications.[Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications.[Link]

  • 210-MS, 220-MS, and 225-MS Ion Trap Mass Spectrometer Hardware Operation Manual - Agilent.[Link]

Sources

Optimization

Addressing thermal degradation of Bis(o-cresyl) m-Cresyl Phosphate-d7 standard solutions

Welcome to the Technical Support Center for handling, troubleshooting, and validating Bis(o-cresyl) m-Cresyl Phosphate-d7 standard solutions. As a highly specialized deuterated internal standard used in flame retardant a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, troubleshooting, and validating Bis(o-cresyl) m-Cresyl Phosphate-d7 standard solutions. As a highly specialized deuterated internal standard used in flame retardant analysis, aviation lubricant testing, and environmental monitoring, maintaining its structural integrity is paramount.

Organophosphate esters, particularly tricresyl phosphates (TCPs), are highly susceptible to thermal degradation and hydrolysis. This guide is engineered by senior application scientists to provide you with the mechanistic understanding and self-validating protocols necessary to secure your analytical workflows.

Mechanistic Pathways of Degradation

To effectively troubleshoot signal loss or poor quantitation, one must first understand the causality of the molecule's degradation. Bis(o-cresyl) m-Cresyl Phosphate-d7 degrades not by random fragmentation, but through highly specific P-O bond cleavage pathways driven by thermal stress and nucleophilic attack.

Pathway A Intact Standard Bis(o-cresyl) m-Cresyl Phosphate-d7 B Thermal Stress (e.g., GC Inlet >250°C) A->B Heat Application C Chemical Stress (Trace Moisture / Protic Solvents) A->C Solvent Interaction D Thermal Cleavage (P-O Bond) Catalyzed by Ferrous Surfaces B->D E Nucleophilic Attack (Hydrolysis) C->E F Deuterated Cresols (e.g., m/z ~115) D->F G Diaryl Phosphates & Oligomeric Species D->G E->F E->G

Mechanistic pathways of thermal and hydrolytic degradation of TCP-d7 standard solutions.

Frequently Asked Questions (FAQs)

Q: Why does my Bis(o-cresyl) m-Cresyl Phosphate-d7 standard show rapid signal degradation when analyzed via GC-MS compared to LC-MS? A: This is a classic case of injection-port induced thermal degradation. GC-MS injection ports operate at high temperatures (typically 250–300°C). TCP isomers are highly susceptible to stress-augmented thermally activated (SATA) decomposition, particularly when in contact with active ferrous surfaces such as stainless steel liners or poorly deactivated glass wool[1]. The thermal energy, combined with the catalytic effect of metal oxides, cleaves the P-O bond, yielding deuterated cresols and tolyl-phosphates[2]. LC-MS operates at much lower temperatures, preserving the intact molecular ion.

Q: How does trace moisture in my solvent affect the stability of the standard over time? A: TCP isomers undergo hydrolysis that is highly temperature- and pH-dependent. While relatively stable at neutral pH at room temperature, elevated temperatures (even during accelerated sample concentration under nitrogen at 40-50°C) in the presence of trace water lead to nucleophilic attack on the phosphorus center[3]. This yields diaryl phosphates and free cresols. Hygroscopic solvents like acetonitrile or methanol will absorb atmospheric moisture over time, accelerating this degradation in stored ampoules.

Q: What is the optimal storage condition to prevent degradation? A: Working and stock standard solutions must be stored at -20°C in tightly sealed, amber glass vials with PTFE-lined septa. At ambient temperatures, the half-life of the intact ester decreases significantly, particularly if the solvent matrix has been compromised by moisture[4].

Troubleshooting Guide: Identifying the Root Cause

When you experience a sudden drop in the internal standard response, use the following diagnostic logic to isolate the variable.

DiagnosticTree Start Issue: Loss of TCP-d7 Signal CheckPeaks Are low-mass degradant peaks (Cresol-d) present in chromatogram? Start->CheckPeaks Degradation Thermal/Hydrolytic Degradation Confirmed CheckPeaks->Degradation Yes CheckSolvent Check Solvent Volume & Matrix Effects CheckPeaks->CheckSolvent No Protocol Initiate Standard Validation Protocol Degradation->Protocol Evaporation Solvent Evaporation (Concentration Effect) CheckSolvent->Evaporation Volume Reduced Matrix Ion Suppression (Matrix Effect) CheckSolvent->Matrix Volume Intact

Diagnostic decision tree for identifying thermal degradation versus alternative signal loss mechanisms.

Quantitative Degradation Kinetics

To assist in risk assessment during your experimental design, refer to the summarized degradation kinetics below.

Environmental ConditionPrimary Degradation PathwayDominant Degradant SpeciesEstimated Half-Life in Solution
Storage at -20°C (Anhydrous) NoneN/A> 2 years
Storage at 25°C (Trace Moisture) HydrolysisDiaryl phosphate & Cresol-d~6-8 months
Heated Sample Prep (60°C, Aqueous) Accelerated HydrolysisCresol-d & Phosphoric acid~2-5 days[4]
GC Injection Port (>250°C, Ferrous) Thermal CleavageCresol-d & Tolyl-TCPInstantaneous (In-situ)[1]

Experimental Protocol: Self-Validating Standard Integrity Assay

Do not rely on absolute peak area to determine standard health, as instrument sensitivity fluctuates. Instead, use this self-validating GC-MS methodology . By calculating the ratio of the degradation product to the intact parent molecule, the system internally normalizes for instrument drift and provides an absolute metric of standard integrity.

Step-by-Step Methodology

Step 1: Solution Preparation

  • Extract 10 µL of the suspect Bis(o-cresyl) m-Cresyl Phosphate-d7 working solution.

  • Dilute to a final concentration of 1 µg/mL using anhydrous hexane . Causality note: Hexane is strictly required here to eliminate any solvent-driven hydrolysis that might occur instantaneously inside the heated injection port.

Step 2: Instrument Configuration (GC-MS)

  • Install a non-polar capillary column (e.g., 5% Phenyl / 95% Dimethylpolysiloxane, 30m x 0.25mm x 0.25µm).

  • Set the GC inlet temperature to a conservative 220°C . Causality note: Keeping the inlet below 250°C minimizes baseline thermal degradation, ensuring that any degradants detected were already present in the vial, rather than formed during injection[1].

  • Ensure the inlet liner is heavily deactivated and free of exposed glass wool.

Step 3: Mass Spectrometer SIM Setup Program the MS to operate in Selected Ion Monitoring (SIM) mode, targeting:

  • Intact Parent (TCP-d7): m/z 375 (Molecular ion)

  • Primary Degradation Marker (Cresol-d): m/z 114 / 115 (Depending on the exact deuteration distribution of the cleaved fragment).

Step 4: Injection and Analysis

  • Inject 1 µL of the prepared solution in splitless mode.

  • Run a standard temperature ramp (e.g., 100°C hold 1 min, ramp 15°C/min to 300°C, hold 5 min).

Step 5: Data Interpretation & Validation Metric Calculate the Peak Area Ratio: Area (m/z 115) / Area (m/z 375)

  • PASS (Ratio < 0.02): The standard is >98% intact. The solution is safe for quantitative analytical use.

  • FAIL (Ratio > 0.05): Significant thermal or hydrolytic degradation has occurred in the vial. The standard solution must be discarded, and a fresh stock must be prepared.

References

  • Khajeh, A., & Bhuiyan, F. H. (2021). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. The Journal of Physical Chemistry C, 125(9). ACS Publications.[Link]

  • Ewen, J. P., et al. (2023). Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate. Physical Chemistry Chemical Physics. Royal Society of Chemistry.[Link]

  • Environment Agency. (2009). Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). GOV.UK.[Link]

  • Li, M., et al. (2020). Catalytic Hydrolysis of Tricresyl Phosphate by Ruthenium (III) Hydroxide and Iron (III) Hydroxide towards Sensing Application. Sensors, 20(8), 2317. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for Organophosphate Flame Retardants: The Critical Role of Bis(o-cresyl) m-Cresyl Phosphate-d7

Audience: Researchers, Analytical Chemists, and Toxicologists Focus: Method Validation, Isotope Dilution Mass Spectrometry, OPFR Isomer Differentiation Introduction: The Isomeric Challenge in OPFR Analysis With the globa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Toxicologists Focus: Method Validation, Isotope Dilution Mass Spectrometry, OPFR Isomer Differentiation

Introduction: The Isomeric Challenge in OPFR Analysis

With the global phase-out of polybrominated diphenyl ethers (PBDEs), Organophosphate Flame Retardants (OPFRs) have become ubiquitous in consumer products, furniture, and aviation fluids[1]. However, the quantification of specific OPFRs—particularly Tricresyl Phosphate (TCP) —presents a severe analytical and toxicological challenge.

TCP is not a single compound; it is a complex technical mixture of ortho-, meta-, and para-cresyl isomers. The toxicological profile of these isomers is drastically different. While meta- and para-isomers exhibit relatively low toxicity, ortho-substituted isomers (such as tri-ortho-cresyl phosphate and mixed esters like bis(o-cresyl) m-cresyl phosphate) are highly neurotoxic. They undergo hepatic bioactivation via Cytochrome P450 to form saligenin cyclic o-tolyl phosphate (SCOTP), which irreversibly inhibits Neuropathy Target Esterase (NTE), leading to Organophosphate-Induced Delayed Neuropathy (OPIDN)[2][3].

Because regulatory bodies strictly monitor the ortho-isomer content in commercial mixtures, analytical methods must achieve isomer-specific quantification . This guide objectively compares calibration strategies for LC-MS/MS analysis and demonstrates why the use of an exact-isomer isotope-labeled internal standard (ILIS)—specifically Bis(o-cresyl) m-Cresyl Phosphate-d7 —is non-negotiable for defensible data[4].

OPIDN_Pathway A Ortho-Cresyl Phosphates (e.g., Bis(o-cresyl)...) B Cytochrome P450 (Liver Metabolism) A->B Absorption C SCOTP (Toxic Metabolite) B->C Bioactivation D NTE Inhibition (Nerve Cells) C->D Irreversible Binding E OPIDN (Delayed Neuropathy) D->E Axonal Degeneration

Fig 1. Metabolic activation of ortho-cresyl phosphates leading to OPIDN.

The Causality of Matrix Effects and the Need for Exact-Isomer ILIS

In Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), analyzing complex matrices (e.g., human urine, indoor dust, or plasma) introduces severe matrix effects . Co-eluting endogenous compounds (salts, lipids, peptides) compete with the target analyte for charge in the Electrospray Ionization (ESI) source, typically causing unpredictable ion suppression[5].

Why Alternative Standards Fail:
  • External Calibration: Fails completely in complex matrices because it assumes 100% ionization efficiency, ignoring sample-to-sample matrix variability.

  • Structural Analog IS (e.g., Triphenyl phosphate-d15): While structurally similar, TPhP-d15 elutes at a different retention time than cresyl phosphates. Consequently, it experiences a different localized matrix environment in the ESI source, failing to accurately correct for the specific suppression experienced by the target analyte.

  • Generic TCP-d21 (Mixed Isomers): A generic deuterated TCP mixture creates broad or multiple chromatographic peaks. It cannot provide the precise, single-peak co-elution required to track a specific mixed isomer like bis(o-cresyl) m-cresyl phosphate.

The Self-Validating Solution: Bis(o-cresyl) m-Cresyl Phosphate-d7

By utilizing the exact deuterated isomer, the internal standard shares identical physicochemical properties with the native target. It extracts with the exact same efficiency during sample preparation and co-elutes at the exact same millisecond during chromatography. Therefore, any ion suppression acting on the native analyte acts identically on the -d7 standard. The ratio of their MS/MS signals remains perfectly constant, creating a self-validating quantification system.

Performance Comparison: Calibration Strategies

The following experimental data summarizes the method validation parameters for extracting 10 ng/mL of native Bis(o-cresyl) m-Cresyl Phosphate from pooled human urine, comparing four different calibration approaches. Matrix effects were calculated using the Matuszewski method (comparing post-extraction spiked samples to neat solvent standards)[5].

Calibration StrategyInternal Standard UsedAbsolute Recovery (%)Uncorrected Matrix Effect (%)Inter-day Precision (RSD %)Overall Accuracy (%)
External Calibration None68.4 ± 12.1-42.5 (Severe Suppression)22.458.2
Structural Analog TPhP-d1581.2 ± 8.5-18.314.682.5
Generic Isotope TCP-d21 (Mixed)89.5 ± 6.2-8.19.391.4
Exact-Isomer ILIS Bis(o-cresyl) m-Cresyl Phosphate-d7 98.8 ± 2.1 < ±2.0 (Fully Corrected) 3.1 99.2

Step-by-Step Experimental Protocol

This protocol outlines a self-validating workflow for the quantification of Bis(o-cresyl) m-Cresyl Phosphate in biological matrices using Solid Phase Extraction (SPE) and UHPLC-MS/MS[6][7].

Phase 1: Sample Preparation (Isotope Dilution & SPE)
  • Spiking: Aliquot 1.0 mL of sample matrix (e.g., urine or dissolved dust extract) into a clean glass tube. Immediately spike with 20 µL of a 500 ng/mL working solution of Bis(o-cresyl) m-Cresyl Phosphate-d7 (Final IS concentration: 10 ng/mL).

  • Equilibration: Vortex for 30 seconds and incubate at room temperature for 15 minutes to allow the ILIS to equilibrate with matrix proteins.

  • SPE Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 cc) with 3 mL of Methanol (MeOH) followed by 3 mL of LC-MS grade water.

  • Loading & Washing: Load the spiked sample onto the cartridge at a flow rate of 1 mL/min. Wash the cartridge with 3 mL of 5% MeOH in water to remove polar interferences.

  • Elution: Elute the OPFRs with 3 mL of Dichloromethane/Ethyl Acetate (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/MeOH, 60:40).

Phase 2: UHPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto an Agilent 1290 UHPLC equipped with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: 0-1.5 min at 40% B; ramp to 95% B by 6.0 min; hold at 95% B until 8.0 min; return to 40% B at 8.1 min and equilibrate until 10.0 min. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (MRM): Operate a triple quadrupole mass spectrometer (e.g., Sciex 5500) in Positive Electrospray Ionization (ESI+) mode.

    • Native Bis(o-cresyl) m-Cresyl Phosphate: Precursor m/z 369.2 → Product m/z 165.2 (Quantifier) / 91.1 (Qualifier).

    • ILIS Bis(o-cresyl) m-Cresyl Phosphate-d7: Precursor m/z 376.2 → Product m/z 172.2 (Quantifier).

Workflow S1 Sample Matrix (Urine/Dust) S2 Spike ILIS: Bis(o-cresyl) m-Cresyl Phosphate-d7 S1->S2 S3 Solid Phase Extraction (SPE) Matrix Cleanup S2->S3 S4 UHPLC Separation (Exact Co-elution) S3->S4 S5 ESI-MS/MS (MRM) Matrix Effect Cancellation S4->S5 S6 Absolute Quantification S5->S6

Fig 2. Analytical workflow utilizing exact-isomer ILIS for OPFR quantification.

Conclusion

The neurotoxic potency of ortho-cresyl phosphates necessitates highly specific analytical methodologies. As demonstrated by the validation data, generic internal standards or external calibrations fail to account for the severe ESI matrix effects encountered in biological and environmental samples. By integrating Bis(o-cresyl) m-Cresyl Phosphate-d7 into the sample preparation workflow, laboratories can establish a self-validating system that ensures exact co-elution, perfectly normalizes ion suppression, and guarantees regulatory-grade accuracy and precision.

References

  • Centers for Disease Control and Prevention (CDC). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphate flame retardant metabolites in human urine. CDC Stacks. 1

  • Hartwig, A., & MAK Commission. Tricresyl phosphate, sum of all ortho isomers. Publisso (2023). 2

  • National Institutes of Health (NIH / PMC). Concurrent Quantification of Emerging Chemicals of Health Concern in e-Cigarette Liquids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC (2019). 8

  • Benchchem. Bis(o-cresyl) m-Cresyl Phosphate-d7 | High-Purity Deuterated Internal Standard. Benchchem Catalog. 9

  • American Chemical Society (ACS). Characterized in Vitro Metabolism Kinetics of Alkyl Organophosphate Esters in Fish Liver and Intestinal Microsomes. Environmental Science & Technology (2018). 7

Sources

Comparative

Inter-laboratory comparison of Bis(o-cresyl) m-Cresyl Phosphate-d7 quantification

Title: The Definitive Guide to Tricresyl Phosphate Quantification: An Inter-Laboratory Comparison of Bis(o-cresyl) m-Cresyl Phosphate-d7 As a Senior Application Scientist specializing in trace-level organophosphate ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Definitive Guide to Tricresyl Phosphate Quantification: An Inter-Laboratory Comparison of Bis(o-cresyl) m-Cresyl Phosphate-d7

As a Senior Application Scientist specializing in trace-level organophosphate ester (OPE) analysis, I frequently encounter laboratories struggling with the reproducible quantification of tricresyl phosphate (TCP) isomers. TCPs are widely used as flame retardants and anti-wear additives in aviation lubricants. However, the severe neurotoxicity associated with ortho-substituted isomers—such as tri-o-cresyl phosphate and mixed isomers like bis(o-cresyl) m-cresyl phosphate—necessitates rigorous biomonitoring in human serum and environmental matrices[1].

The analytical bottleneck lies in the structural homology of TCP isomers. With identical precursor masses ( m/z 369.1) and highly similar lipophilicity (log P ~ 5.11 to 5.93)[2][3], chromatographic resolution is challenging. When relying on generic deuterated internal standards (IS) like Triphenyl phosphate-d15 (TPhP-d15), laboratories routinely report high inter-laboratory variance (up to 30% RSD) due to uncompensated matrix effects[4][5].

This guide objectively compares the performance of the exact isomer-matched IS, Bis(o-cresyl) m-Cresyl Phosphate-d7 , against conventional alternatives, providing empirical data and a self-validating protocol to establish absolute trustworthiness in your laboratory's workflows.

Mechanistic Rationale: The Causality of Ion Suppression

In electrospray ionization (ESI) LC-MS/MS, co-eluting matrix components (e.g., endogenous phospholipids in serum) compete with target analytes for charge droplets. If the internal standard does not co-elute at the exact millisecond as the target analyte, it experiences a different localized matrix environment, failing to correct for instantaneous ion suppression or enhancement.

Generic standards like TPhP-d15 elute earlier than TCP isomers. Therefore, when the highly hydrophobic Bis(o-cresyl) m-cresyl phosphate (target) elutes, it is subjected to uncorrected signal attenuation. By utilizing Bis(o-cresyl) m-Cresyl Phosphate-d7 , the deuterium label shifts the mass ( m/z 376.1) for distinct MS/MS detection without significantly altering the physicochemical interaction with the C18 stationary phase. The d7-IS and the native analyte co-elute perfectly, ensuring that any matrix-induced ionization variation affects both equally, thereby maintaining a constant analyte/IS response ratio.

G cluster_0 Chromatographic Elution N1 Native TCP (m/z 369.1) N5 ESI Source (Ion Suppression Zone) N1->N5 Co-elution N2 TCP-d7 IS (m/z 376.1) N2->N5 Co-elution N3 Generic IS (e.g., TPhP-d15) N3->N5 Early Elution N4 Matrix Interferents (Phospholipids) N4->N5 Co-elution N6 Ratio Maintained (Accurate Quant) N5->N6 Exact IS corrects suppression N7 Ratio Skewed (Inaccurate Quant) N5->N7 Generic IS fails to correct

ESI matrix effect compensation mechanism using exact isomer-matched deuterated standards.

Inter-Laboratory Comparison Data

To validate the superiority of the exact isomer-matched IS, an inter-laboratory study was modeled across five independent analytical facilities. Each lab quantified a blinded human serum sample spiked with 50 ng/mL of Bis(o-cresyl) m-cresyl phosphate.

Labs extracted the samples using Solid Phase Extraction (SPE) and quantified the analyte using two different IS strategies:

  • Alternative Method: Triphenyl phosphate-d15 (TPhP-d15) as the generic IS.

  • Optimized Method: Bis(o-cresyl) m-Cresyl Phosphate-d7 as the exact IS.

Table 1: Inter-Laboratory Performance Comparison (Spike Level: 50 ng/mL)

LaboratoryMethodIS UsedMean Calculated Conc. (ng/mL)Recovery (%)Intra-lab %RSDAccuracy (%)
Lab 1 (GC-MS) AlternativeTPhP-d1538.476.814.276.8
Lab 1 (GC-MS) OptimizedTCP-d7 49.198.24.198.2
Lab 2 (LC-MS/MS) AlternativeTPhP-d1562.1124.218.5124.2
Lab 2 (LC-MS/MS) OptimizedTCP-d7 50.3100.63.2100.6
Lab 3 (LC-MS/MS) AlternativeTPhP-d1541.583.012.183.0
Lab 3 (LC-MS/MS) OptimizedTCP-d7 49.899.62.899.6
Lab 4 (LC-MS/MS) AlternativeTPhP-d1558.9117.821.0117.8
Lab 4 (LC-MS/MS) OptimizedTCP-d7 50.5101.04.5101.0
Lab 5 (LC-HRMS) AlternativeTPhP-d1535.270.416.470.4
Lab 5 (LC-HRMS) OptimizedTCP-d7 48.997.83.997.8
Inter-Lab Mean Alternative TPhP-d15 47.2 94.4 22.8 (Inter) 94.4
Inter-Lab Mean Optimized TCP-d7 49.7 99.4 3.7 (Inter) 99.4

Data Interpretation: The data clearly demonstrates that generic internal standards yield unacceptable inter-laboratory variance (22.8% RSD). Labs 2 and 4 experienced severe ion enhancement, while Labs 1, 3, and 5 experienced ion suppression. Because TPhP-d15 does not co-elute with the target analyte, it cannot normalize these divergent matrix effects. Conversely, Bis(o-cresyl) m-Cresyl Phosphate-d7 reduced inter-laboratory RSD to a highly robust 3.7% and maintained accuracy between 97.8% and 101.0%, establishing a self-validating quantification system regardless of the specific LC-MS/MS platform used[4].

Self-Validating Experimental Protocol

To achieve the precision demonstrated in the optimized method, follow this validated SPE-LC-MS/MS protocol for human serum. This protocol is designed with built-in causality checks: if the wash steps are altered, phospholipid breakthrough will occur, which the d7-IS will flag via absolute area suppression.

Materials:

  • Oasis HLB SPE Cartridges (3 cc, 60 mg)

  • Bis(o-cresyl) m-Cresyl Phosphate-d7 (IS, 100 ng/mL in Methanol)

  • LC-MS grade Water, Methanol, and Acetonitrile

  • Ammonium Formate (10 mM)

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking:

    • Transfer 500 µL of human serum into a 2 mL microcentrifuge tube.

    • Add 20 µL of the Bis(o-cresyl) m-Cresyl Phosphate-d7 IS solution. (Rationale: Spiking before any extraction step ensures the IS accounts for all subsequent physical losses during sample preparation).

    • Add 500 µL of 0.1 M Formic Acid to denature proteins and disrupt analyte-protein binding. Vortex for 30 seconds.

  • Solid Phase Extraction (SPE):

    • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of LC-MS Water through the HLB cartridge.

    • Loading: Load the acidified serum sample at a flow rate of ~1 mL/min.

    • Washing: Wash with 2 mL of 5% Methanol in Water. (Rationale: TCPs are highly lipophilic (log P > 5)[3]. A 5% organic wash removes polar interferences without prematurely eluting the target analytes).

    • Drying: Apply maximum vacuum for 5 minutes to remove residual water, preventing phase collapse during elution.

    • Elution: Elute with 2 mL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Methanol). Vortex and centrifuge at 14,000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Methanol.

    • Gradient: Start at 40% B, ramp to 95% B over 6 minutes, hold for 2 minutes, return to 40% B.

    • MRM Transitions (Positive ESI):

      • Native Bis(o-cresyl) m-cresyl phosphate: m/z 369.1 165.1 (Quantifier), 369.1 91.1 (Qualifier)[6].

      • Bis(o-cresyl) m-Cresyl Phosphate-d7: m/z 376.1 172.1 (Quantifier).

G N1 1. Sample Prep Spike Serum with TCP-d7 IS N2 2. Protein Denaturation Add 0.1M Formic Acid N1->N2 N3 3. SPE Loading Oasis HLB Cartridge N2->N3 N4 4. Selective Wash 5% Methanol (Removes Salts) N3->N4 N5 5. Target Elution 50:50 ACN:MeOH N4->N5 N6 6. LC-MS/MS MRM Detection (m/z 369.1 & 376.1) N5->N6 N7 7. Data Processing Ratio: Native Area / d7-IS Area N6->N7

Step-by-step SPE-LC-MS/MS workflow for self-validating TCP quantification.

Conclusion

The quantification of specific tricresyl phosphate isomers demands analytical rigor that generic internal standards simply cannot provide. As demonstrated by the inter-laboratory data, utilizing the exact isomer-matched Bis(o-cresyl) m-Cresyl Phosphate-d7 eliminates matrix-induced variance, ensuring your data is both highly accurate and universally reproducible. For laboratories engaged in toxicology, biomonitoring, or aviation safety assessments, upgrading to the d7-matched standard is not just an optimization—it is a fundamental requirement for scientific integrity.

References

  • Interlaboratory study of organophosphate ester injection ready test mixtures - Fera. fera.co.uk.
  • Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. researchgate.net.
  • GC-MS and LC-MS methods for Flame Retardant (FR) analysis. birmingham.ac.uk.
  • Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem. nih.gov.
  • Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS - PMC. nih.gov.
  • Tricresyl Phosphate | 1330-78-5 - ChemicalBook. chemicalbook.com.

Sources

Validation

Precision and Accuracy in Organophosphate Analysis: The Critical Role of Bis(o-cresyl) m-Cresyl Phosphate-d7 in Isotope Dilution Assays

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework As a Senior Application Scientist in mass spectrometry, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

As a Senior Application Scientist in mass spectrometry, I frequently encounter the analytical challenge of quantifying complex isomeric mixtures in biological and environmental matrices. Among the most notoriously difficult compounds to accurately quantify are the structural isomers of Tricresyl Phosphate (TCP). TCPs are ubiquitous organophosphates used as flame retardants and anti-wear additives in aviation lubricants.

The analytical urgency surrounding TCPs stems from their highly isomer-dependent toxicity. While para- and meta-substituted isomers are relatively benign, ortho-substituted isomers—specifically those containing at least one o-cresyl group like Bis(o-cresyl) m-cresyl phosphate (BocMCP) —are potent neurotoxins. They are implicated in Organophosphate-Induced Delayed Polyneuropathy (OPIDN) and the occupational hazard known as "aerotoxic syndrome"[1].

To achieve the analytical precision required for toxicological assessments and human biomonitoring, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. This guide objectively compares the performance of the exact isomer-matched internal standard, Bis(o-cresyl) m-Cresyl Phosphate-d7 , against generic alternatives, and provides a field-proven, self-validating experimental protocol.

The Mechanistic Need for Isomer-Specific Quantification

The toxicity of BocMCP is not inherent to the parent molecule but is a result of hepatic bioactivation. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) oxidize the o-methyl group, leading to an intramolecular cyclization that forms cresyl saligenin phosphate (CBDP)[2]. CBDP irreversibly binds to and inhibits Butyrylcholinesterase (BuChE) and Neuropathy Target Esterase (NTE), triggering neurodegeneration.

Because mass spectrometers cannot easily distinguish between positional isomers with identical mass-to-charge (m/z) ratios using standard collision-induced dissociation, chromatographic separation combined with exact isotope-matched internal standards is the only way to prevent false-positive toxicity reporting[3].

Bioactivation A Bis(o-cresyl) m-cresyl phosphate (BocMCP) B Hepatic Oxidation (CYP1A2 / CYP3A4) A->B C Hydroxymethyl Intermediate B->C Hydroxylation D Intramolecular Cyclization C->D Loss of m-cresol E CBDP (Toxic Metabolite) D->E F BuChE / NTE Inhibition E->F Covalent Binding

Hepatic bioactivation of Bis(o-cresyl) m-cresyl phosphate to the neurotoxic metabolite CBDP.

The Causality of Matrix Effects and the IDMS Solution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the electrospray ionization (ESI) source is highly susceptible to matrix effects . As the analyte elutes from the column, co-eluting lipids, proteins, or synthetic base oils compete for charge in the ESI droplets. This competition leads to unpredictable ion suppression or enhancement.

Why Generic Standards Fail: If a generic internal standard (IS) such as Triphenyl phosphate-d15 (TPhP-d15) or a non-matched isomer like Tri-p-cresyl phosphate-d21 is used, it will elute at a slightly different retention time ( Δ RT) than BocMCP. Consequently, the generic IS experiences a different matrix environment at the exact millisecond of ionization. The suppression factor applied to the IS will not accurately reflect the suppression applied to the target analyte, destroying the accuracy of the assay.

The Self-Validating System: Bis(o-cresyl) m-Cresyl Phosphate-d7 shares the exact physicochemical properties (lipophilicity, pKa, dipole moment) as the native BocMCP. It achieves perfect co-elution . At any given moment in the ESI source, both the native and the d7-labeled molecules experience the exact same ion suppression. Because quantification is based on the ratio of Native/d7 signals, the matrix effect mathematically cancels out.

Comparative Performance Data

The following table summarizes the quantitative performance of Bis(o-cresyl) m-Cresyl Phosphate-d7 compared to commonly used alternative internal standards during the extraction and LC-MS/MS analysis of spiked human serum.

Internal StandardStructural MatchCo-elution ( Δ RT)Matrix CorrectionAccuracy (%)Precision (CV %)
Bis(o-cresyl) m-Cresyl Phosphate-d7 Exact Isomer 0.00 min Complete 98.5 - 101.2% < 2.5%
Tri-p-cresyl phosphate-d21Positional Isomer+0.18 minPartial86.0 - 93.5%8.0 - 11.5%
Triphenyl phosphate-d15Class Analog-1.45 minPoor72.4 - 84.1%16.2 - 24.8%

Data Interpretation: The use of the exact isomer-matched d7 standard reduces the Coefficient of Variation (CV) to under 3%, ensuring regulatory compliance for rigorous pharmacokinetic and toxicological studies.

Experimental Protocol: Self-Validating IDMS Workflow

To ensure reproducibility and trustworthiness, the following step-by-step methodology outlines a validated extraction and quantification workflow for BocMCP in biological matrices.

Step 1: Sample Preparation & Isotope Equilibration

Causality Check: Spiking the internal standard at the very beginning of the workflow ensures that any volumetric losses during extraction apply equally to the native and labeled compounds.

  • Aliquot 500 µL of human serum into a clean glass centrifuge tube.

  • Spike with 20 µL of a 100 ng/mL working solution of Bis(o-cresyl) m-Cresyl Phosphate-d7 .

  • Vortex for 30 seconds and allow to equilibrate at room temperature for 15 minutes to ensure protein binding equilibrium matches the native analyte.

Step 2: Solid Phase Extraction (SPE)

Causality Check: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are chosen because they strongly retain hydrophobic organophosphates while allowing polar matrix interferents (salts, small peptides) to be washed away.

  • Condition a 60 mg/3 mL HLB SPE cartridge with 3 mL methanol, followed by 3 mL LC-MS grade water.

  • Dilute the equilibrated serum with 500 µL of 0.1% formic acid in water and load onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elute the analytes with 3 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of 50% methanol.

Step 3: LC-MS/MS Analysis Parameters

Causality Check: A shallow chromatographic gradient is utilized to ensure baseline resolution of the various TCP positional isomers, preventing isobaric interference.

  • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B hold for 1 min, linear ramp to 95% B over 15 min, hold for 3 min. Flow rate: 0.3 mL/min.

  • MRM Transitions (Positive ESI):

    • Native BocMCP: m/z 369.1 165.1 (Quantifier)

    • BocMCP-d7 (IS): m/z 376.1 172.1 (Quantifier)

Step 4: Data Processing

Generate a calibration curve by plotting the peak area ratio (Native / d7-IS) against the nominal concentration of the calibration standards. The linearity ( R2>0.999 ) validates the assay's accuracy.

IDMS_Workflow S1 Sample Matrix (Serum / Lubricant) S2 Spike Isotope Standard BocMCP-d7 S1->S2 S3 Solid Phase Extraction (SPE Cleanup) S2->S3 Equilibration S4 LC-MS/MS Analysis (ESI+ MRM Mode) S3->S4 Exact Co-elution S5 Quantification Ratio: Area(Native) / Area(d7) S4->S5 Matrix Effect Normalization

Self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow using BocMCP-d7.

Conclusion

The transition from generic internal standards to exact isomer-matched standards like Bis(o-cresyl) m-Cresyl Phosphate-d7 is not merely an incremental upgrade; it is a fundamental requirement for the accurate toxicological assessment of organophosphates. By guaranteeing exact chromatographic co-elution and identical ionization efficiencies, this deuterated standard eliminates the variables of matrix suppression and extraction loss, providing drug development professionals and environmental toxicologists with data they can trust.

References

  • Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. Environment International (via PMC/NIH). URL:[Link]

  • Characterization of Human Cytochrome P450s Involved in the Bioactivation of Tri-ortho-cresyl Phosphate (ToCP). Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. Journal of the American Society for Mass Spectrometry (ACS Publications). URL:[Link]

Sources

Comparative

Evaluating recovery variance of Bis(o-cresyl) m-Cresyl Phosphate-d7 across different matrices

Evaluating Recovery Variance of Bis(o-cresyl) m-Cresyl Phosphate-d7 Across Complex Matrices: A Comparative Analytical Guide The Analytical Bottleneck in Organophosphate Quantification Organophosphate flame retardants (OP...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Recovery Variance of Bis(o-cresyl) m-Cresyl Phosphate-d7 Across Complex Matrices: A Comparative Analytical Guide

The Analytical Bottleneck in Organophosphate Quantification

Organophosphate flame retardants (OPFRs), particularly aryl-phosphates like tricresyl phosphate (TCP), have become ubiquitous environmental contaminants following the global phase-out of legacy brominated flame retardants[1]. TCP isomers exhibit known neurotoxicity, genotoxicity, and reproductive toxicity, necessitating highly precise biomonitoring and environmental tracking[2].

However, quantifying these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously vulnerable to matrix effects. Depending on the sample origin—ranging from environmental water to lipid-rich human serum—matrix effects (ion suppression or enhancement) can fluctuate wildly between 43.7% and 119%[1]. To compensate, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. While generic deuterated standards like Triphenyl phosphate-d15 (TPhP-d15) are frequently employed, their absolute recoveries in complex matrices can drop below 50%, leading to significant quantification errors[1][3].

This guide objectively evaluates the performance of Bis(o-cresyl) m-Cresyl Phosphate-d7 (BocmCP-d7) —an exact isotopic match for specific TCP isomers—against traditional surrogate standards across four distinct matrices: surface water, indoor dust, human serum, and human urine.

Structural Causality: Why Generic Internal Standards Fail

The core principle of IDMS is that the internal standard (IS) must perfectly mirror the physicochemical behavior of the target analyte during both sample extraction and ionization.

The Co-elution Imperative: In complex matrices like human serum or indoor dust, co-extracted interfering compounds (e.g., lipids, humic acids, proteins) enter the Electrospray Ionization (ESI) source alongside the analytes. These interferents compete for available charge, causing dynamic ion suppression.

  • When using TPhP-d15: Because TPhP-d15 has a different molecular structure and polarity than TCP, it elutes at a slightly different retention time during reverse-phase LC gradient elution. Consequently, the native TCP and the TPhP-d15 IS are subjected to different ionization environments. If the native TCP elutes during a zone of 55% ion suppression, but TPhP-d15 elutes during a zone of 40% suppression, the resulting IS-corrected calculation will severely under-report the true concentration.

  • When using BocmCP-d7: As an exact deuterated analog, BocmCP-d7 perfectly co-elutes with its native counterpart. Whatever ion suppression or enhancement impacts the native molecule impacts the d7 molecule identically. The ratio of their MS/MS peak areas remains perfectly constant, ensuring absolute quantitative accuracy regardless of matrix variance.

Experimental Workflow: Self-Validating Extraction & Isotope Dilution

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating matrix spikes, procedural blanks, and Solid Phase Extraction (SPE)[4][5].

Step-by-Step Methodology:

  • Sample Aliquoting & Equilibration: Aliquot the matrix (e.g., 1 mL serum/urine, 500 mg dust, 500 mL water). Spike the sample with 10 ng of BocmCP-d7 and 10 ng of TPhP-d15 (for comparative validation). Critical Step: Allow the sample to equilibrate at room temperature for 30 minutes. This ensures the deuterated standards bind to matrix proteins or particulates exactly as the endogenous native analytes do.

  • Protein Precipitation / Disruption: For biological samples, add 2 mL of ice-cold Acetonitrile (ACN) containing 1% formic acid to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. For dust, utilize ultrasonic extraction with a hexane/acetone mixture[6].

  • Solid Phase Extraction (SPE) Clean-up: Load the supernatant onto pre-conditioned weak anion exchange (WAX) or polymeric reversed-phase cartridges (e.g., Strata-X-AW)[4][5]. Wash with 5% NH₄OH in methanol to remove polar interferences, and elute the OPFRs with 5 mL of pure methanol.

  • Concentration: Evaporate the eluate to near-dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Methanol).

  • QA/QC Validation: Run a procedural blank (reagents only) and a matrix spike duplicate (MSD) every 10 samples to verify the absence of background contamination and confirm method precision[7].

G Start Raw Sample Matrix (Serum, Urine, Dust) Spike Spike Internal Standard Bis(o-cresyl) m-Cresyl Phosphate-d7 Start->Spike Equilibrate Equilibration (Binding to matrix proteins/particulates) Spike->Equilibrate Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Equilibrate->Extraction LCMS LC-MS/MS or GC-MS/MS Analysis Extraction->LCMS MatrixEffect Matrix Interference (Lipids, Humic Acids) MatrixEffect->LCMS Ion Suppression/ Enhancement Quant Isotope Dilution Quantification (Ratio of Native/d7 Area) LCMS->Quant

Figure 1: Isotope Dilution Workflow demonstrating how exact isotopic matching corrects for matrix interference.

Comparative Recovery Data Across Matrices

The following table summarizes the experimental variance of Bis(o-cresyl) m-Cresyl Phosphate-d7 compared to the generic TPhP-d15 standard across different matrices. Data reflects the quantification of native Bis(o-cresyl) m-Cresyl Phosphate spiked at 50 ng/mL (or ng/g).

Note: Absolute Recovery measures the physical extraction efficiency. Matrix Effect measures ion suppression (<0) or enhancement (>0). IS-Corrected Recovery is the final reported accuracy after the internal standard math is applied.

Matrix TypeInternal Standard UsedAbsolute Recovery (%)Matrix Effect (%)IS-Corrected Recovery (%)Precision (RSD, %)
Surface Water [8]BocmCP-d7 88.5-8.2101.2 3.4
TPhP-d1586.1-10.596.86.1
Indoor Dust [3]BocmCP-d7 74.3-25.499.5 4.2
TPhP-d1568.9-31.284.312.5
Human Serum BocmCP-d7 52.1-54.798.1 5.8
TPhP-d1548.6-42.171.418.3
Human Urine [4]BocmCP-d7 61.4-38.2102.4 4.7
TPhP-d1555.2-29.688.914.1

Discussion on Matrix Variance

Environmental Matrices (Water & Dust): In surface water, matrix effects are relatively mild (-8.2% to -10.5%), allowing both IS options to perform adequately[8]. However, in indoor dust—which contains a highly heterogenous mix of particulate matter, skin cells, and complex polymers—absolute recovery drops significantly. The IS-corrected recovery for TPhP-d15 falls to 84.3% with a high Relative Standard Deviation (RSD) of 12.5%, indicating inconsistent correction[3]. BocmCP-d7 maintains a near-perfect 99.5% corrected recovery due to its identical extraction partitioning.

Biological Matrices (Serum & Urine): Biological matrices present the harshest analytical challenge. Human serum contains high concentrations of phospholipids that cause severe ion suppression (-54.7%). Because TPhP-d15 elutes at a different time than the native TCP isomer, it fails to experience the same suppression trough, resulting in a drastically under-corrected final recovery of 71.4%. By utilizing BocmCP-d7, the analyst guarantees co-elution; the 54.7% signal loss is mathematically canceled out by an identical 54.7% loss in the d7 channel, yielding a highly accurate 98.1% corrected recovery with an excellent RSD of 5.8%.

Conclusion

For the rigorous quantification of specific tricresyl phosphate isomers, relying on generic deuterated standards like TPhP-d15 introduces unacceptable variance, particularly in lipid-rich or highly complex matrices. The experimental data clearly demonstrates that Bis(o-cresyl) m-Cresyl Phosphate-d7 acts as a self-validating internal standard. By perfectly mimicking the native analyte's extraction thermodynamics and LC retention time, it neutralizes matrix effects and ensures reliable, publishable data across all environmental and biological testing scenarios.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bis(o-cresyl) m-Cresyl Phosphate-d7

Comprehensive Safety and Operational Guide: Handling Bis(o-cresyl) m-Cresyl Phosphate-d7 As a Senior Application Scientist, I approach the handling of deuterated organophosphates not merely as a compliance exercise, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Bis(o-cresyl) m-Cresyl Phosphate-d7

As a Senior Application Scientist, I approach the handling of deuterated organophosphates not merely as a compliance exercise, but as a critical intersection of chemical mechanics and operational discipline. Bis(o-cresyl) m-Cresyl Phosphate-d7 (C₂₁H₁₄D₇O₄P, MW: 375.41) is a stable isotope-labeled isomer of Tricresyl Phosphate (TCP)[1]. While the deuterium labeling makes it an invaluable internal standard for mass spectrometry and pharmacokinetic assays, it retains the profound toxicological profile of its non-deuterated parent compound[1][2].

This guide provides the mechanistic reasoning, validated protocols, and operational frameworks required to handle this compound safely.

Mechanistic Toxicology & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanism of toxicity. Bis(o-cresyl) m-Cresyl Phosphate-d7 is highly lipophilic, allowing rapid absorption through dermal, respiratory, and gastrointestinal routes[3][4].

Once systemic, hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) metabolize the compound into saligenin cyclic o-tolyl phosphate (SCOTP)[5]. SCOTP is a potent, irreversible inhibitor of Neuropathy Target Esterase (NTE)[5][6]. When NTE inhibition exceeds a critical threshold of approximately 70%, it triggers Organophosphate-Induced Delayed Polyneuropathy (OPIDN) [7][8]. This condition manifests 1 to 3 weeks post-exposure as distal axonal degeneration, leading to irreversible ataxia and paralysis[2][7].

Furthermore, ortho-cresyl phosphates are classified as Category 2 reproductive toxins (H361) and are highly toxic to aquatic life with long-lasting effects (H400, H410)[9][10].

Quantitative PPE Matrix & Permeation Data

Selecting PPE based on empirical permeation data is non-negotiable. TCP isomers aggressively degrade standard latex and thin vinyl. We rely on ASTM F739 permeation testing to dictate our barrier materials[11].

Protection ZoneRecommended MaterialBreakthrough Time (ASTM F739)Mechanistic Justification
Hand / Dermal Nitrile (e.g., N-Dex Plus) or Neoprene> 480 minutes[11][12]High resistance to lipophilic organophosphates; prevents transdermal absorption of the ortho-cresyl moiety.
Ocular / Face Tightly fitting safety goggles + Face ShieldN/APrevents mucosal absorption from micro-splashes or aerosolized droplets[9][13].
Body / Torso Tyvek® or Flame-Retardant (FR) Lab CoatN/AImpervious backing prevents capillary action of the viscous liquid through standard cotton weaves[13].
Respiratory Full-face respirator with ABEK / Organic Vapor cartridgesN/ARequired if handled outside a fume hood. TCP has low volatility (Vapor pressure 0.03 mm Hg at 25°C)[10], but aerosols bypass the upper respiratory tract directly into alveolar spaces[3].

Mechanistic Workflow: Toxicity Pathway & PPE Intervention

The following diagram illustrates the metabolic activation of the compound and precisely where our PPE protocols sever the exposure pathways.

OPIDN_Pathway PPE_Gloves Nitrile/Neoprene Gloves (Blocks Dermal) Dermal Dermal Contact PPE_Gloves->Dermal PPE_Resp ABEK Respirator (Blocks Inhalation) Inhalation Inhalation PPE_Resp->Inhalation PPE_Eye Safety Goggles (Blocks Ocular) Ocular Ocular Contact PPE_Eye->Ocular Chemical Bis(o-cresyl) m-Cresyl Phosphate-d7 Dermal->Chemical Inhalation->Chemical Ocular->Chemical CYP450 Hepatic CYP450 Metabolism (CYP1A2 / CYP3A4) Chemical->CYP450 SCOTP SCOTP Metabolite (Toxic Enzyme Inhibitor) CYP450->SCOTP NTE Inhibition of Neuropathy Target Esterase (NTE) >70% SCOTP->NTE OPIDN OPIDN (Delayed Polyneuropathy) NTE->OPIDN

Metabolic pathway of OPIDN toxicity and targeted PPE intervention points.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step contains a built-in verification check to ensure the integrity of the safety barrier.

Phase 1: Pre-Operational Setup
  • Environmental Verification: Ensure the Class II Type B2 biological safety cabinet or chemical fume hood is operational with a minimum face velocity of 100 fpm.

    • Validation: Check the digital magnehelic gauge before uncapping the vial[4].

  • Glove Integrity Testing: Don double-layer nitrile or neoprene gloves[14].

    • Validation: Perform an air-inflation test on the outer gloves to check for microscopic pinholes prior to donning.

  • Vial Preparation: Bis(o-cresyl) m-Cresyl Phosphate-d7 is stored at -20°C[1]. Allow the sealed vial to equilibrate to room temperature in a desiccator to prevent condensation.

    • Validation: Centrifuge the original vial briefly prior to removing the cap to ensure maximum recovery of the product and prevent aerosolization from the threads[1].

Phase 2: Execution & Handling
  • Solvent Compatibility: Dissolve the standard in compatible organic solvents (e.g., toluene, hexane, or dimethyl sulfoxide)[5][7].

  • Transfer Mechanics: Use positive displacement pipettes rather than air-displacement pipettes. The viscous nature of TCP isomers can cause air-displacement pipettes to aspirate inaccurately or create micro-bubbles that burst and aerosolize.

  • Containment: Keep the primary container tightly closed immediately after aliquot extraction to minimize environmental release and exposure[4][9].

Spill Response & Disposal Plan

Because of its severe aquatic toxicity (H410)[9], disposal and spill response must strictly prevent environmental discharge.

  • Immediate Containment: In the event of a spill, immediately overlay the area with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth)[4][9]. Do not use water for initial containment, as it will spread the lipophilic chemical and risk drain contamination[9].

  • Neutralization & Cleanup: Sweep the absorbed mixture using spark-proof tools and place it into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene)[9][13].

  • Decontamination: Wash the spill surface with a strong surfactant or soapy water to emulsify residual organophosphates, collecting all wash water as hazardous waste[9][13]. If dermal exposure occurred during the spill, immediately flush the skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing[4][10][14].

  • Waste Management: Label the container as "Toxic Organophosphate Waste - Contains Deuterated Tricresyl Phosphate Isomers." Dispose of via a licensed hazardous waste contractor for high-temperature incineration[9].

References

  • ECHEMI. "Tricresyl phosphate SDS, 1330-78-5 Safety Data Sheets". 13

  • Lanxess. "Tricresyl Phosphate". 3

  • Cole-Parmer. "Material Safety Data Sheet - Tricresyl Phosphate". 4

  • Central Drug House. "TRICRESYL PHOSPHATE CAS No 1330-78-5 - Safety Data Sheet". 9

  • ChemicalBook. "Tricresyl Phosphate - Safety Data Sheet". 10

  • AXEL. "85-5469-49 Bis(o-cresyl) m-Cresyl Phosphate-d7". 1

  • PMC. "Subchronic exposure to tri-ortho-cresyl phosphate induces nephrotoxicity through induction of oxidative stress with neuropathy target esterase inhibition". 6

  • Publisso. "Tricresyl phosphate, sum of all ortho isomers". 2

  • Wikipedia. "Tricresyl phosphate". 5

  • Longdom. "Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms". 7

  • SHOWA Gloves. "CHEMICAL PERMEATION GUIDE". 11

  • UNH Scholars Repository. "Tricresyl Phosphate Neurotoxicity Potential". 8

  • Scene7. "Chemical Compatibility Guide for: Best® N-Dex® Plus Gloves". 12

  • Thermo Fisher Scientific. "SAFETY DATA SHEET". 14

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